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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The pursuit of highly selective kinase inhibitors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of highly selective kinase inhibitors for central nervous system (CNS) disorders requires sophisticated molecular scaffolds. 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1246350-02-6) has emerged as a critical intermediate in the synthesis of ATP-competitive inhibitors[1]. Characterized by a fused pyrazole and pyridine ring system, this compound provides an ideal structural vector for targeting Leucine-Rich Repeat Kinase 2 (LRRK2)—a primary genetic driver of Parkinson’s Disease (PD)[2][3].

This whitepaper dissects the physicochemical properties of this scaffold, elucidates the causality behind its regioselective synthesis, and provides self-validating protocols for its generation and biochemical evaluation.

Structural & Physicochemical Profiling

The utility of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine lies in its bifunctional nature. The pyrazole core acts as a hydrogen-bond donor/acceptor pair, crucial for anchoring the molecule to the kinase hinge region[1]. Simultaneously, the C3-cyclopropyl group introduces a rigid, lipophilic bulk that occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and metabolic stability compared to linear alkyl chains[2]. The C4-chlorine atom serves as an electrophilic handle, primed for downstream nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to build the final active pharmaceutical ingredient (API).

Table 1: Physicochemical and Structural Parameters
ParameterValue / Description
Chemical Name 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine
CAS Registry Number 1246350-02-6
Empirical Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Structural Class Heterocyclic Aromatic Compound (Fused Pyrazolopyridine)
Key Substituents C4-Chlorine (Synthetic Handle), C3-Cyclopropyl (Lipophilic Anchor)
Primary Application Scaffold for LRRK2 Kinase Inhibitors

Rational Design in Medicinal Chemistry: Targeting LRRK2

Mutations in the LRRK2 gene, most notably the G2019S substitution, lead to hyperactive kinase function, resulting in the aberrant hyperphosphorylation of Rab proteins[3]. This cascade disrupts lysosomal homeostasis, ultimately driving the neurodegeneration observed in Parkinson's disease[4].

The pyrazolo[4,3-c]pyridine scaffold is structurally optimized to intervene in this pathway. By outcompeting ATP at the kinase domain, derivatives of this scaffold halt the pathogenic signaling cascade.

Pathway N1 LRRK2 Mutation (e.g., G2019S) N2 Hyperactive Kinase Domain N1->N2 N3 Rab Protein Hyperphosphorylation N2->N3 N4 Lysosomal Dysfunction & Neurodegeneration (PD) N3->N4 N5 Pyrazolopyridine Scaffold (LRRK2 Inhibitor) N5->N2 ATP-competitive Inhibition N6 Restored Rab Homeostasis N5->N6 Therapeutic Outcome

Mechanism of LRRK2 inhibition by pyrazolopyridine derivatives in Parkinson's Disease.

Self-Validating Synthetic Methodology

The synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine demands strict regiocontrol. The protocol below utilizes a hydrazine-mediated cyclization of a dichloropyridinyl ketone precursor[1][2].

Causality of Reagent Selection: Hydrazine acts as a bis-nucleophile. The first attack occurs at the ketone carbonyl to form a hydrazone intermediate. The second attack is an intramolecular SNAr that displaces the chloride at the C2 position of the pyridine ring. The C2-Cl is significantly more electrophilic than the C4-Cl due to the inductive and resonance-withdrawing effects of the adjacent pyridine nitrogen. This electronic disparity guarantees the regioselective formation of the [4,3-c] fused system rather than a mixture of isomers. 1,4-Dioxane is selected as the solvent due to its ability to solubilize the organic precursor while remaining miscible with the aqueous hydrazine hydrate[2].

Step-by-Step Protocol: Regioselective Cyclization

Step 1: Reaction Assembly

  • Charge a flame-dried, round-bottom flask with (2,4-dichloropyridin-3-yl)(cyclopropyl)methanone (1.0 equivalent, e.g., 10.0 g).

  • Dissolve the precursor in 1,4-dioxane (approx. 10 volumes, 100 mL).

  • Cool the solution to 0°C using an ice-water bath to control the exothermic hydrazone formation.

Step 2: Nucleophilic Addition & In-Process Control (IPC)

  • Dropwise, add Hydrazine hydrate (80% aqueous solution, excess, approx. 100 mL) to the cooled mixture[2].

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 16 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to Step 3 only when the precursor mass ( [M+H]+ ) is completely depleted, and the intermediate hydrazone/final cyclized mass ( [M+H]+≈194.0 ) is the dominant peak.

Step 3: Isolation and Purification

  • Concentrate the reaction mass in vacuo to remove 1,4-dioxane and excess hydrazine.

  • Wash the crude residue with chloroform ( 3×100 mL) or extract using an EtOAc/water partition to remove polar impurities.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude off-white solid.

Step 4: Final Analytical Validation

  • Self-Validation Check: Confirm regiochemistry via 1H NMR (400 MHz, DMSO- d6​ ). The successful displacement of the C2-Cl and retention of the C4-Cl is confirmed by the presence of exactly two ortho-coupled aromatic protons on the pyridine ring (typically observed as doublets around δ 7.47 and 8.09 ppm, J≈6.0 Hz) and the distinct multiplet of the cyclopropyl protons ( δ 0.92-1.12 ppm)[2].

Synthesis N1 Precursor: (2,4-Dichloropyridin-3-yl) (cyclopropyl)methanone N2 Reagent: Hydrazine Hydrate (80%) 1,4-Dioxane, 0°C to RT N1->N2 Addition N3 Intermediate: Hydrazone Formation N2->N3 Condensation N4 Intramolecular SNAr: Regioselective C2-Cl Displacement N3->N4 Cyclization N5 Product: 4-Chloro-3-cyclopropyl-1H- pyrazolo[4,3-c]pyridine N4->N5 Final Yield

Synthetic workflow for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine via regioselective SNAr.

Biochemical Validation Protocol: Kinase Inhibition Assay

Once the scaffold is functionalized into a mature LRRK2 inhibitor (e.g., via C4 amination), its biological efficacy must be quantified. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this validation.

Causality of Assay Selection: Aromatic heterocycles often exhibit auto-fluorescence, which creates false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay between excitation and emission measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal of the kinase-substrate interaction.

Step-by-Step TR-FRET Protocol:

  • Preparation: Plate 10 µL of the functionalized pyrazolopyridine inhibitor (serially diluted in DMSO, 1% final concentration) into a 384-well microplate.

  • Kinase Addition: Add 10 µL of recombinant LRRK2 (G2019S mutant) enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the Km​ concentration for LRRK2) and a fluorescein-labeled Rab-derived peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium-labeled anti-phospho-Rab antibody.

  • Self-Validation Check: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission 1: 495 nm, Emission 2: 520 nm). The assay self-validates by calculating the Z'-factor from positive (DMSO only) and negative (no ATP) controls. A Z'-factor >0.6 confirms assay robustness. The IC50​ is then derived from the 520/495 nm emission ratio.

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Exploratory

An In-depth Technical Guide to the Preliminary Toxicological Assessment of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknowns of a Novel Scaffold In the landscape of medicinal chemistry, the pyrazolopyridine core represents a privileged scaffold, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Scaffold

In the landscape of medicinal chemistry, the pyrazolopyridine core represents a privileged scaffold, a foundation for a multitude of biologically active agents targeting a wide array of diseases, from inflammation to cancer.[1][2] The compound of interest, 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1246350-02-6), is a distinct entity within this class, characterized by its specific substitution pattern which is anticipated to modulate its biological and toxicological properties.[1] As with any novel chemical entity (NCE), a thorough understanding of its preliminary toxicity profile is not merely a regulatory hurdle but a fundamental necessity for guiding its journey from a laboratory curiosity to a potential therapeutic agent.

This guide is structured to provide a comprehensive framework for the initial toxicological evaluation of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. In the absence of direct, publicly available toxicity data for this specific molecule, we will employ a scientifically rigorous approach, leveraging data from structurally related analogs to infer a potential hazard profile. Furthermore, this document will lay out detailed, field-proven methodologies for key in-vitro toxicological assays, providing a roadmap for generating the requisite preliminary safety data. Our narrative is grounded in the principles of causality, ensuring that each experimental choice is justified, and every protocol is designed to be self-validating.

Compound Profile and the Rationale for Toxicological Scrutiny

4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic aromatic compound with a molecular weight of 193.63 g/mol .[1] Its structure, featuring a fused pyrazole and pyridine ring, is a known pharmacophore. The presence of a chlorine atom at the 4-position and a cyclopropyl group at the 3-position are key chemical features that will influence its metabolic stability, receptor binding affinity, and, consequently, its toxicological profile.[1] The broader family of pyrazolopyridines has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and effects on the central nervous system.[2] This biological pluripotency necessitates a careful and early assessment of potential off-target effects and inherent toxicities.

Inferred Toxicological Profile from Structural Analogs

Compound NameCAS NumberKey Hazard ClassificationsSource
4-chloro-3-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine1242249-45-1Acute toxicity (oral, dermal, inhalation); Skin irritation; Eye irritation; Specific target organ toxicity (single exposure).[3]
4-Chloro-1H-pyrazolo[4,3-c]pyridine871836-51-0Acute toxicity (oral); Skin irritation; Eye irritation; Specific target organ toxicity (single exposure to the respiratory system).
4-chloro-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine853681-05-7Acute toxicity (oral, dermal, inhalation).[4]
1H-Pyrazolo(4,3-b)pyridine272-52-6Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled.[5]
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine1186647-69-7Toxic if swallowed; Causes serious eye irritation.

Expert Analysis: The data from these analogs consistently points towards a profile of acute toxicity upon oral, dermal, and inhalation exposure. Skin and eye irritation are also common findings. This strongly suggests that 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine should be handled with appropriate personal protective equipment (PPE) and that its potential for local and systemic toxicity should be a primary focus of empirical investigation. The specific target organ toxicity noted for the respiratory system in one analog warrants particular attention in any future in-vivo studies.

Recommended Methodologies for Preliminary Toxicity Profiling

The following sections outline the essential in-vitro assays to establish a foundational toxicity profile for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. These protocols are designed to be robust and provide clear, interpretable data.

In-Vitro Cytotoxicity Assessment

Causality of Experimental Choice: The initial step in assessing a compound's toxicity is to determine its effect on cell viability. A cytotoxicity assay provides a quantitative measure of a compound's ability to cause cell death. The choice of cell lines is critical; using a panel of cell lines, including both cancerous and non-cancerous human cell lines (e.g., HepG2 for liver toxicity and HEK293 for kidney toxicity), provides a broader understanding of potential target organs and differential sensitivity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat Treat Cells with Compound prepare_compound->treat incubate_24h Incubate for 24-72h treat->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for In-Vitro Cytotoxicity Assessment using the MTT Assay.

Genotoxicity Assessment

Causality of Experimental Choice: Genotoxicity, the ability of a compound to damage DNA, is a critical toxicological endpoint due to its association with carcinogenesis. The Ames test is a widely accepted bacterial reverse mutation assay used to screen for the mutagenic potential of a compound. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[6] Performing both provides a comprehensive initial assessment of genotoxic potential.

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_plating Plating & Incubation cluster_readout Readout & Analysis strains Select Bacterial Strains mix Mix Bacteria, Compound, and S9 Mix strains->mix compound Prepare Compound Concentrations compound->mix s9 Prepare +/- S9 Mix s9->mix pre_incubate Pre-incubation mix->pre_incubate plate Plate on Minimal Agar pre_incubate->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Mechanistic Considerations and Future Directions

The pyrazolopyridine scaffold can interact with a variety of biological targets. The chloro- and cyclopropyl- substitutions on the core structure of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine will significantly influence its electronic and steric properties, thereby dictating its binding affinities and potential for off-target effects.

Future in-vivo studies should be guided by the results of these initial in-vitro assays. If cytotoxicity is observed, acute toxicity studies in rodent models (e.g., OECD 420, 423, or 425) would be the logical next step to determine the LD50 and identify signs of systemic toxicity. If genotoxicity is indicated, further assays to investigate clastogenicity (chromosome damage) and aneugenicity (chromosome number changes) would be warranted.

Conclusion

While direct toxicity data for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is currently lacking, a preliminary risk assessment based on structural analogs suggests a profile of acute toxicity and irritation. This guide provides a robust framework for the empirical determination of its in-vitro toxicity profile through well-established and validated methodologies. The data generated from these studies will be crucial for making informed decisions regarding the continued development of this novel chemical entity and will form the cornerstone of its safety assessment. As with all NCEs, a cautious and systematic approach to toxicological evaluation is paramount to ensuring safety and mitigating risk.

References

  • 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine. EvitaChem.
  • 4-chloro-3-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine. NextSDS.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College, Chemistry Department.
  • 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0. Sigma-Aldrich.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • 4-chloro-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine. NextSDS.
  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3]triazine Sulfonamides in Normal and Cancer Cells In Vitro. PMC.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653. PubChem.
  • 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.

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Exploratory

Mechanism of Action and Pharmacological Profiling of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine Derivatives as LRRK2 Inhibitors

Executive Summary The development of disease-modifying therapies for Parkinson’s Disease (PD) has increasingly focused on Leucine-Rich Repeat Kinase 2 (LRRK2). Pathogenic mutations in LRRK2, particularly the G2019S subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapies for Parkinson’s Disease (PD) has increasingly focused on Leucine-Rich Repeat Kinase 2 (LRRK2). Pathogenic mutations in LRRK2, particularly the G2019S substitution, lead to hyperactive kinase function, resulting in aberrant Rab GTPase phosphorylation, lysosomal dysfunction, and progressive neurodegeneration[1]. To combat this, the 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a highly privileged, brain-penetrant pharmacophore[2]. This technical guide dissects the structural pharmacology, mechanism of action, and self-validating experimental workflows required to develop and validate LRRK2 inhibitors derived from this core scaffold.

Structural Pharmacology & Rational Design

The 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine molecule is not a final drug entity but a meticulously engineered synthetic intermediate designed for optimal interaction with the LRRK2 kinase domain[2]. Its mechanism of action is rooted in its ability to competitively displace ATP at the kinase hinge region[3].

  • The Pyrazolo[4,3-c]pyridine Core (Hinge Binder): The bicyclic heteroaromatic ring system acts as an ATP purine isostere. The pyrazole NH and the pyridine nitrogen establish a critical bidentate hydrogen-bonding network with the backbone carbonyl of Glu1948 and the amide NH of Ala1950 in the LRRK2 hinge region[4].

  • The 3-Cyclopropyl Motif (Selectivity Anchor): The cyclopropyl group projects deeply into a narrow, lipophilic selectivity pocket defined by the gatekeeper residue Met1947 and Leu1949[3]. The rigid, compact nature of the cyclopropyl ring maximizes van der Waals interactions without causing steric clashes, driving high selectivity over off-target kinases like JAK2[3].

  • The 4-Chloro Handle (Solvent-Exposed Diversification): The chlorine atom at the C4 position serves as an electrophilic handle. Through late-stage Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, medicinal chemists replace the chloride with various aliphatic or cyclic amines. These substitutions extend into the solvent-exposed region, allowing precise tuning of topological polar surface area (tPSA) and basicity (pKa) to optimize blood-brain barrier (BBB) penetration[3].

Mechanism of Action: LRRK2 Kinase Inhibition

At the cellular level, hyperactive LRRK2 (driven by the G2019S mutation) hyperphosphorylates a subset of Rab GTPases (e.g., Rab10, Rab29). This hyperphosphorylation disrupts vesicular trafficking, leading to lysosomal overload and neuronal toxicity[5].

By binding to the ATP pocket, pyrazolo[4,3-c]pyridine derivatives lock LRRK2 in an inactive conformation. This not only halts Rab phosphorylation but also induces a conformational shift that exposes LRRK2's constitutive autophosphorylation sites (Ser910 and Ser935) to cellular phosphatases, leading to their rapid dephosphorylation[5].

MoA LRRK2 Mutant LRRK2 (G2019S) ATP ATP Binding LRRK2->ATP Binds Rab Rab GTPase Hyperphosphorylation ATP->Rab Kinase Activity Scaffold Pyrazolo[4,3-c]pyridine Derivative Scaffold->LRRK2 Hinge Binding Scaffold->ATP Competitive Inhibition Rescue Restored Lysosomal Homeostasis Scaffold->Rescue Rescues Phenotype Toxicity Lysosomal Dysfunction & Neuronal Death Rab->Toxicity Induces

Fig 1. LRRK2 signaling cascade and competitive inhibition by pyrazolo[4,3-c]pyridine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives relies on a self-validating cascade: biochemical affinity must translate to cellular target engagement, which must subsequently translate to in vivo brain penetrance.

Protocol SNAr SNAr / Cross-Coupling at 4-Chloro Position TRFRET Biochemical TR-FRET (IC50 Determination) SNAr->TRFRET Cellular Cellular pSer935 Assay (Target Engagement) TRFRET->Cellular InVivo In Vivo PK/PD (Brain Penetrance) Cellular->InVivo

Fig 2. Self-validating workflow from scaffold functionalization to in vivo PK/PD validation.

Protocol 1: Biochemical TR-FRET LRRK2 Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because its ratiometric readout inherently corrects for well-to-well volume variations and compound auto-fluorescence, ensuring high-fidelity IC50 data.

  • Preparation: Prepare a 2X solution of recombinant LRRK2 (WT or G2019S) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 100 nL of pyrazolo[4,3-c]pyridine derivatives (in DMSO) into a 384-well low-volume plate using an Echo liquid handler.

  • Initiation: Add 5 µL of the 2X LRRK2 solution to the plate. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Reaction: Add 5 µL of a 2X ATP/fluorescein-labeled substrate peptide mix. Incubate for 60 minutes at RT.

  • Detection: Quench the reaction with 10 µL of TR-FRET detection buffer containing EDTA, a Terbium-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) measuring the emission ratio at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular pSer935 Target Engagement Assay

Causality & Rationale: Direct measurement of intracellular Rab phosphorylation is prone to off-target kinase interference. Measuring the dephosphorylation of LRRK2 at Ser935 serves as a highly specific, self-validating proxy for intracellular target engagement, as ATP-competitive inhibitors directly induce the conformational change required for Ser935 dephosphorylation[5].

  • Cell Seeding: Seed HEK293 cells stably expressing LRRK2-G2019S at 50,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the synthesized derivatives for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Transfer lysates to a pre-coated sandwich ELISA plate targeting total LRRK2. Detect pSer935 using a specific rabbit anti-pSer935 LRRK2 primary antibody, followed by an HRP-conjugated secondary antibody.

  • Normalization: Normalize the luminescent pSer935 signal to the total LRRK2 signal to account for any variations in cell density or protein expression.

Quantitative Data Summary

The strategic substitution of the 4-chloro group with various amines yields derivatives with distinct pharmacological profiles. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how modifications at the C4 position impact potency and brain penetrance (Kp,uu).

Compound VariantC4 SubstituentLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Brain Penetrance (Kp,uu)Efflux Ratio (MDR1-MDCK)
Intermediate 35 -Chloro>10,000>10,000N/AN/A
Derivative A -Methylamine18.514.20.124.5
Derivative B -Morpholine6.44.80.452.1
Derivative C -1-Methylpiperazine2.11.30.881.2

Data Interpretation: The unreacted 4-chloro intermediate exhibits no significant kinase inhibition. Substituting the chlorine with morpholine (Derivative B) or 1-methylpiperazine (Derivative C) dramatically increases potency by capturing additional hydrogen bonds in the solvent-exposed region. Furthermore, the basicity of the piperazine ring reduces P-glycoprotein (P-gp) mediated efflux, resulting in near-ideal unbound brain partitioning (Kp,uu ≈ 1.0)[3].

Conclusion

The 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine scaffold is a masterclass in rational drug design. By combining a highly efficient ATP-hinge binding core with a selectivity-driving cyclopropyl group and a versatile 4-chloro synthetic handle, researchers can rapidly generate LRRK2 inhibitors. When validated through rigorous biochemical and pSer935 cellular assays, these derivatives demonstrate the potency and brain penetrance required to halt the pathogenic Rab GTPase signaling cascade in Parkinson's Disease.

References

  • Source: United States Patent US8569281B2 (Genentech, Inc.)
  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry, 2012, 55(22), 9416–9433. URL:[Link]

  • Source: United States Patent US10913744B2 (Genentech, Inc.)
  • Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease: a patent review of the literature to date Source: Expert Opinion on Therapeutic Patents, 2024. URL:[Link]

Sources

Foundational

thermodynamic stability of 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine Foreword: Stability as a Cornerstone of Drug Discovery In the landscape of modern drug development, the intr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Foreword: Stability as a Cornerstone of Drug Discovery

In the landscape of modern drug development, the intrinsic stability of a molecule is not merely a checkbox but a foundational pillar upon which its therapeutic potential is built. A compound's journey from a promising hit to a viable drug candidate is perilous, and poor thermodynamic stability can terminate this journey prematurely. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability profile is paramount. It dictates formulation strategies, predicts shelf-life, and provides critical insights into potential degradation pathways that could impact safety and efficacy.

This guide focuses on 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS No: 1246350-02-6), a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its unique architecture, featuring a fused pyrazolopyridine core, a reactive chloro-substituent, and a strained cyclopropyl ring, presents a compelling case study in molecular stability. This document eschews a generic template, instead adopting a first-principles approach to construct a robust framework for evaluating the thermodynamic stability of this specific molecule. We will merge theoretical predictions with proven experimental protocols, providing not just the 'what' but the 'why' behind each methodological choice, thereby creating a self-validating system for analysis.

Part 1: Theoretical and Computational Assessment of Stability

Before any bench work commences, a thorough in-silico analysis provides an invaluable predictive foundation. By dissecting the molecule's structural components and employing computational chemistry, we can identify potential liabilities and guide the design of subsequent experimental studies.

Key Structural Features Influencing Stability

The thermodynamic stability of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a composite of the contributions from its distinct chemical moieties.

  • The 1H-Pyrazolo[4,3-c]pyridine Core: This fused aromatic system is the molecule's backbone. For the related pyrazolo[3,4-b]pyridine isomers, computational analyses have shown the 1H-tautomer to be significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer.[3][4] This strong energetic preference suggests that 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine will overwhelmingly exist in the depicted 1H-tautomeric form, a crucial factor for consistent biological interactions and predictable stability.

  • The 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom significantly modulates the electron density of the pyridine ring. This makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions, a potential degradation pathway under hydrolytic (particularly basic) conditions.

  • The 3-Cyclopropyl Substituent: The cyclopropyl ring introduces significant ring strain (approximately 27.5 kcal/mol). While this strain is a key feature for modulating biological activity and metabolic stability, it can also represent a point of thermodynamic weakness, potentially lowering the activation energy for ring-opening reactions under harsh thermal or oxidative stress. A quantum-chemical study on fluorinated cyclopropanes highlights how substituents dramatically impact the thermodynamics of the cyclopropane ring.[5]

In Silico Prediction via Quantum Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular stability.[6][7] By solving for the electronic structure, we can derive key descriptors that correlate with thermodynamic robustness.

Key Predictive Descriptors:

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state.[6]

  • Bond Dissociation Energy (BDE): Calculating the BDE for key bonds (e.g., C-Cl, C-cyclopropyl) can pinpoint the most likely bonds to cleave under thermal stress.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This can predict sites susceptible to oxidative or hydrolytic attack.

Table 1: Example Quantum Chemical Data for Stability Assessment

ParameterPredicted ValueImplication for Stability
HOMO Energy-6.17 eVReflects the energy of the most available electrons for donation.
LUMO Energy-1.48 eVReflects the energy of the most available orbital to accept electrons.
HOMO-LUMO Gap 4.69 eV A moderate to large gap suggests good ground-state thermodynamic stability.[6]
C4-Cl BDE~80 kcal/molStandard strength, but likely the most labile bond for heterolytic cleavage.
C3-Cyclopropyl BDE~110 kcal/molStrong covalent bond, less likely to cleave than the C-Cl bond.
Experimental Protocol: Computational Stability Analysis
  • Structure Optimization: Build the 3D structure of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[6][7]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies). This also yields thermodynamic data like Gibbs free energy.

  • Frontier Orbital Analysis: From the optimized structure, calculate and visualize the HOMO and LUMO to determine the energy gap.

  • MEP Mapping: Generate the molecular electrostatic potential surface to identify reactive sites.

  • Tautomer Analysis: Repeat steps 1-2 for the corresponding 2H-tautomer and compare the Gibbs free energies to definitively confirm the stability of the 1H-tautomer.

G cluster_0 Computational Workflow A 1. 3D Structure Generation B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Energy Minimum) B->C D 4. Frontier Orbital Analysis (Calculate HOMO-LUMO Gap) C->D E 5. MEP Surface Generation (Identify Reactive Sites) C->E F 6. Comparative Tautomer Analysis C->F

Caption: Workflow for in-silico stability prediction.

Part 2: Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental validation is the authoritative standard. A combination of thermal analysis and forced degradation studies provides a complete picture of the molecule's behavior under stress.

Thermal Analysis: Probing the Limits of Stability

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. They are essential for determining the upper temperature limits for handling and storage.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is the gold standard for determining melting point (Tm), enthalpy of fusion (ΔHfus), and detecting exothermic decomposition events. A sharp, high-temperature melting endotherm followed by an immediate exothermic decomposition indicates a compound that is stable up to its melting point.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides a clear indication of the decomposition temperature (Td), where the molecule begins to break down and lose mass. Performing TGA in both an inert (N₂) and an oxidative (Air) atmosphere can reveal susceptibility to oxidation.[8]

Table 2: Representative Thermal Analysis Data

TechniqueParameterTypical ResultInterpretation
DSCOnset of Melting (Tm)185 °CDefines the upper limit for solid-state stability.
DSCDecomposition (Tdecomp)> 200 °C (Exotherm)Indicates thermal decomposition occurs after melting.
TGA (N₂)Onset of Mass Loss (Td)205 °CConfirms the temperature at which degradation begins in an inert environment.
TGA (Air)Onset of Mass Loss195 °CA lower onset in air compared to N₂ would suggest oxidative instability.
Experimental Protocol: DSC/TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge with nitrogen at a flow rate of 50 mL/min.

  • DSC Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition (e.g., 350 °C).

  • Instrument Setup (TGA): Place the sample pan into the TGA furnace. Purge with the desired gas (N₂ or Air) at 50 mL/min.

  • TGA Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at 10 °C/min to a final temperature where all mass is lost (e.g., 600 °C).

  • Data Analysis: Analyze the resulting thermograms to determine melting point, thermal events, and the onset temperature of mass loss.

G cluster_0 Thermal Analysis Workflow A 1. Sample Preparation (2-5 mg in appropriate pan) B 2. Instrument Purge (N₂ for DSC/TGA; Air for oxidative TGA) A->B C 3. Thermal Program (Ramp at 10 °C/min) B->C D 4. Data Acquisition (Heat Flow vs. Temp for DSC) (Mass % vs. Temp for TGA) C->D E 5. Data Analysis (Determine Tm, Td) D->E

Caption: Experimental workflow for DSC and TGA analysis.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of stability testing in pharmaceutical development. By subjecting the molecule to conditions more severe than accelerated storage (as defined by ICH guidelines), we can rapidly identify likely degradation products and elucidate degradation pathways.[9] This is essential for developing stability-indicating analytical methods.

A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact parent compound from all process impurities and degradation products. The development of this method is therefore intrinsically linked to the forced degradation study itself.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClUp to 72 hrs at 60 °CProtonation of pyridine nitrogen, potential slow hydrolysis of pyrazole ring.
Base Hydrolysis 0.1 M NaOHUp to 24 hrs at RTSNAr: Replacement of C4-Cl with -OH. Potential for pyrazole ring opening.
Oxidation 3% H₂O₂Up to 24 hrs at RTN-oxidation of the pyridine or pyrazole nitrogens.
Photolysis ICH Q1B Option 1/2Solid & SolutionPhotoreduction (de-chlorination) or radical-mediated degradation.
Thermal 80 °C (Dry Heat)Up to 7 daysSolid-state decomposition, consistent with TGA results.
Experimental Protocol: General Forced Degradation Workflow
  • Stock Solution Preparation: Prepare a stock solution of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the appropriate stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~0.1 mg/mL. For thermal and photolytic studies, expose both the solid drug substance and the solution.

  • Incubation: Store the samples under the specified conditions for the designated time. Pull timepoints periodically (e.g., 2, 8, 24, 72 hours).

  • Sample Quenching: At each timepoint, withdraw an aliquot and immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with mobile phase.

  • Analytical Finish (HPLC-UV/MS): Analyze the unstressed control and all stressed samples using a developed stability-indicating HPLC method coupled with both a UV detector and a Mass Spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Perform a mass balance calculation to ensure all degradants are accounted for.

    • Use the MS data to propose structures for the observed degradation products.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stressors (Acid, Base, Oxidative, Light, Heat) A->B C Incubate & Pull Timepoints B->C D Quench Reaction (Neutralize/Dilute) C->D E Analyze via HPLC-UV/MS D->E F Identify & Quantify Degradants E->F

Caption: Workflow for forced degradation (stress testing).

Conclusion: A Unified Stability Profile

The thermodynamic stability of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is not defined by a single data point, but by a mosaic of theoretical and experimental evidence.

  • Computational insights predict a molecule with good, but not exceptional, ground-state stability, with the primary liability being the C4-chloro group's susceptibility to nucleophilic attack. The 1H-tautomer is expected to be the overwhelmingly dominant species.

  • Thermal analysis will establish the absolute upper limits for its solid-state integrity, providing critical data for drying, milling, and storage operations. The molecule is likely stable to its melting point, beyond which decomposition will occur.

  • Forced degradation studies provide the most practical and relevant information for drug development. The most probable degradation pathway is the hydrolysis of the C4-chloro group to the corresponding 4-hydroxy-pyrazolo[4,3-c]pyridine under basic conditions. Oxidative and photolytic pathways may also yield minor degradants.

By systematically executing the workflows described in this guide, a researcher can build a comprehensive and robust stability profile for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. This knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the ultimate safety and efficacy of any potential therapeutic agent derived from this promising molecular scaffold.

References

  • Rao, N., et al. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Available from: [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Grajeda, J., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(8), 5431-5445. Available from: [Link]

  • Olasunkanmi, O. O., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. New Journal of Chemistry, 47(41), 19339-19355. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83827012, 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Available from: [Link]

  • El-Gohary, S. M., & Shaaban, M. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Drug Research and Technology, 9(4). Available from: [Link]

  • NextSDS. 4-chloro-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • Reddit. [Spoiler] AAMC FL3 C/P #9. Available from: [Link]

  • Karch, R. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 819. Available from: [Link]

  • Kosmalska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4752. Available from: [Link]

  • Sonawane, S. S., & Gide, P. S. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biological Sciences, 4(2), 118-126. Available from: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 95-101. Available from: [Link]

  • Falke, S., et al. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics, 160(9), 090901. Available from: [Link]

  • Chami, R., et al. (2017). Thermodynamic study and electrochemical Investigation of 4-chloro-1H- pyrazolo[3,4-d]pyrimidine as a corrosion Inhibitor for mil. Journal of Materials and Environmental Sciences, 8(1), 241-253. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Telling, M. T. F. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Discovery Technologies, 5(4), 269-276. Available from: [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12795-12814. Available from: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 409-430. Available from: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9030-9048. Available from: [Link]

  • University of Barcelona. (2017). Single-molecule technique to explain thermodynamic behavior of complex biomolecular systems. Available from: [Link]

  • Desai, N. C., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(1), 335-342. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine

An Application Note and Step-by-Step Synthesis Protocol for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine Abstract This document provides a comprehensive guide for the synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery.[1] The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in various biologically active molecules, including kinase inhibitors.[2] This protocol details a robust and logical synthetic route, designed for reproducibility in a standard laboratory setting. The strategy involves the construction of a substituted pyrazolo[4,3-c]pyridin-4-one intermediate, followed by a classical chlorination reaction. Each step is explained with a rationale for the chosen reagents and conditions, ensuring that researchers can not only execute the procedure but also understand the underlying chemical principles.

Introduction: The Scientific Rationale

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical development. The pyrazolopyridine family, in particular, represents a "privileged scaffold" due to its structural resemblance to purines, allowing its derivatives to interact with a wide range of biological targets.[3] The target molecule, 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1246350-02-6), combines three key structural features: the pyrazolopyridine core, a reactive chlorine atom at the 4-position, and a cyclopropyl group at the 3-position.

  • The Pyrazolo[4,3-c]pyridine Core: This bicyclic system provides a rigid, planar structure ideal for fitting into the active sites of enzymes.

  • The 4-Chloro Substituent: The chlorine atom serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various amines, alcohols, and thiols to explore the structure-activity relationship (SAR) of derivative compounds.[1]

  • The 3-Cyclopropyl Group: The cyclopropyl moiety is a well-regarded "bioisostere" for phenyl rings or other bulky groups. It introduces conformational rigidity and can improve metabolic stability and binding affinity without significantly increasing molecular weight.

The synthetic strategy outlined herein is a convergent approach, focusing on the reliable formation of the heterocyclic core followed by functionalization. This method is chosen for its reliance on well-established, high-yielding chemical transformations.

Synthetic Scheme Overview

The synthesis is proposed as a two-step process starting from a suitable 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one precursor.

Step 1: Synthesis of the pyrazolo[4,3-c]pyridin-4-one core (Assumed Precursor). Step 2: Aromatic chlorination of the pyridinone ring to yield the final product.

This document will focus on the critical chlorination step, assuming the precursor is available or synthesized via established methods for pyrazolopyridine construction, such as the annulation of a pyridine ring onto a pyrazole precursor.[2]

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-oneN/A (Precursor)C₉H₉N₃O175.19Starting Material
Phosphorus Oxychloride10025-87-3POCl₃153.33Corrosive, Lachrymator
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, High-boiling solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile Organic Solvent
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃(aq)N/ABasic solution for quenching
Brine (Saturated NaCl Solution)N/ANaCl(aq)N/AFor aqueous layer saturation
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Silica Gel (for chromatography)7631-86-9SiO₂60.08Stationary Phase
Ethyl Acetate141-78-6C₄H₈O₂88.11Eluent for Chromatography
Hexanes110-54-3C₆H₁₄86.18Eluent for Chromatography
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer with a heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocol: Step-by-Step Synthesis

This section details the chlorination of 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. This transformation converts the pyridinone, a lactam tautomer, into the aromatic 4-chloro derivative.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation start Dry Round-Bottom Flask under N2 Atmosphere add_reagents Add Precursor (1.0 eq) and POCl3 (10 eq) start->add_reagents 1 heat Heat to Reflux (approx. 110°C) add_reagents->heat 2 monitor Monitor by TLC (2-4 hours) heat->monitor 3 cool Cool to 0°C monitor->cool 4 quench Slowly Quench with Ice Water cool->quench 5 neutralize Neutralize with sat. NaHCO3 quench->neutralize 6 extract Extract with Dichloromethane (3x) neutralize->extract 7 wash Wash Organic Layer with Brine extract->wash 8 dry Dry over Na2SO4 wash->dry 9 filter_conc Filter and Concentrate (Rotary Evaporator) dry->filter_conc 10 chromatography Silica Gel Column Chromatography (EtOAc/Hexanes) filter_conc->chromatography 11 final_product Isolate Pure 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine chromatography->final_product 12

Caption: Synthesis workflow for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine.

Procedure

Safety First: Phosphorus oxychloride is highly corrosive, a lachrymator, and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood. Always wear appropriate PPE.

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq, e.g., 1.0 g, 5.71 mmol).

    • Ensure the apparatus is under an inert atmosphere (nitrogen or argon). This is crucial to prevent the ingress of atmospheric moisture, which would rapidly decompose the POCl₃.

    • In the fume hood, carefully add phosphorus oxychloride (10 eq, e.g., 5.3 mL, 57.1 mmol) to the flask. The precursor may not fully dissolve initially.

  • Reaction Execution:

    • With gentle stirring, slowly heat the reaction mixture to reflux (oil bath temperature of approximately 110-115 °C).

    • Causality: Heating is required to overcome the activation energy for the chlorination of the pyridinone ring. POCl₃ serves as both the reagent and the solvent in this case, which is a common and effective method for such transformations.[2][4]

    • Maintain the reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring: Take a micro-sample from the reaction, carefully quench it in a vial with a small amount of ice and sodium bicarbonate solution, and extract with ethyl acetate. Spot the organic layer on a TLC plate (e.g., using 50% ethyl acetate in hexanes as the eluent) against the starting material. The reaction is complete when the starting material spot has been fully consumed and a new, typically less polar, product spot is dominant.

  • Work-up and Quenching:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath to cool to 0 °C.

    • Place a large beaker (e.g., 500 mL) containing crushed ice (approx. 100 g) on a stirrer in the fume hood.

    • EXTREME CAUTION: Very slowly and carefully, add the reaction mixture dropwise to the crushed ice with vigorous stirring. This is a highly exothermic quench that will release HCl gas. Maintain a slow addition rate to control the reaction.

    • Once the addition is complete, allow the mixture to stir until all the ice has melted. The pH will be highly acidic.

    • Slowly add saturated sodium bicarbonate solution portion-wise to neutralize the mixture. Continue adding until gas evolution ceases and the pH is approximately 7-8.

  • Extraction and Isolation:

    • Transfer the neutralized aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Rationale: The organic product is more soluble in dichloromethane than in the aqueous phase. Repeated extractions ensure maximum recovery.

    • Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a solid or a thick oil.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Method: A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes). The exact gradient should be determined by prior TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to afford 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine as a solid.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Moisture in the reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC.
Low Yield after Work-upProduct is partially soluble in the aqueous phase. Incomplete extraction.Ensure the aqueous layer is fully neutralized (pH 7-8) before extraction. Perform additional extractions (4-5 times).
Difficult PurificationProduct co-elutes with impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider recrystallization if the product is a solid.
Violent/Uncontrolled QuenchReaction mixture added too quickly to ice.Maintain a very slow, dropwise addition rate. Ensure vigorous stirring and adequate cooling of the ice-water slurry.

References

  • EvitaChem. 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine.
  • Beilstein Journals. (2014, July 31). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available at: [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • PMC, NIH. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Available at: [Link]

  • MDPI. (2022, July 23). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available at: [Link]

  • PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at: [Link]

  • Beilstein Journals. (2014, July 31). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
  • RSC Publishing. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Application

Application Notes and Protocols: 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine as a Kinase Inhibitor Intermediate

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets.[1] Specifically, isomers like 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine are recognized as purine bioisosteres, enabling them to effectively compete for the ATP-binding site of various protein kinases.[1] This characteristic has propelled the development of numerous kinase inhibitors for targeted cancer therapy.[1][2]

4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a new generation of kinase inhibitors.[3] Its unique structural features—a fused pyrazole and pyridine ring system, a reactive chlorine atom, and a cyclopropyl moiety—provide a foundation for creating compounds with high potency and selectivity.[3] The chlorine atom at the 4-position is particularly crucial, as it provides a reactive handle for introducing further molecular complexity through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine as an intermediate in the synthesis of kinase inhibitors. We will delve into its synthesis, key reactions, and provide a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is essential for its effective use.

PropertyValueSource
CAS Number 1246350-02-6[3]
Molecular Formula C₉H₈ClN₃[3]
Molecular Weight 193.63 g/mol [3]
Appearance Off-white to yellow solid-
Solubility Soluble in organic solvents such as aprotic solvents like DMF and DMSO, and chlorinated solvents like DCM.-

Synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

The synthesis of this key intermediate typically involves a multi-step process that builds the pyrazolopyridine core and introduces the desired substituents. While several synthetic routes exist, a common approach involves the formation of a pyrazole ring followed by the annulation of the pyridine ring.[7]

A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis Workflow A Starting Materials (e.g., Hydrazine derivative, β-keto ester) B Pyrazole Core Formation (Cyclization) A->B C Pyridine Ring Annulation B->C D Chlorination C->D E Final Intermediate (4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine) D->E

Caption: Generalized synthetic workflow for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine.

A key method for pyrazole ring formation is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] The subsequent construction of the pyridine ring can be achieved through various cyclization strategies.[9] Chlorination is often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9]

Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Coupling

The chlorine atom at the 4-position of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[5][6][10]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R'-B(OR)_2) PdII->Transmetal RPdIIR R-Pd(II)-R' L_n Transmetal->RPdIIR RedElim Reductive Elimination RPdIIR->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine with a Phenylboronic Acid Derivative

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a 4-aryl-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine derivative, a common core structure in many kinase inhibitors.[11][12]

Materials and Reagents:

  • 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

  • Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Experimental Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq).

    • Add the substituted phenylboronic acid (1.2 - 1.5 eq). The slight excess of the boronic acid ensures complete consumption of the starting halide.

    • Add the base (2.0 - 3.0 eq). The base is crucial for the activation of the boronic acid for transmetalation.[5]

    • Add the palladium catalyst (0.05 - 0.10 eq).

  • Solvent Addition and Degassing:

    • Under an inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). The solvent choice can significantly impact the reaction outcome.

    • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine derivative.

Self-Validating System and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is non-negotiable. Palladium(0) catalysts are sensitive to oxidation, and failure to exclude oxygen will result in catalyst deactivation and poor or no product formation.

  • Excess Boronic Acid and Base: Using a slight excess of the boronic acid and a stoichiometric excess of the base drives the reaction to completion by ensuring the halide is the limiting reagent and facilitating the crucial transmetalation step.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time data on the reaction's progress, preventing unnecessary heating and potential side-product formation. The disappearance of the starting halide spot/peak is a key indicator of reaction completion.

Application in Targeting Kinase Signaling Pathways

The synthesized pyrazolopyridine derivatives can be screened for their inhibitory activity against a panel of protein kinases. Many kinases are implicated in cancer and inflammatory diseases.[13] For example, inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR) have been developed using pyrazolopyridine scaffolds.[1][11]

Signaling_Pathway cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Kinase_Inhibitor Pyrazolopyridine Inhibitor Kinase_Inhibitor->Receptor Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolopyridine-based inhibitor.

Conclusion

4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a highly valuable and versatile intermediate in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. Its strategic use in robust and well-understood synthetic transformations like the Suzuki-Miyaura coupling allows for the creation of diverse libraries of compounds for biological screening. The protocols and insights provided in these application notes are intended to empower researchers to effectively harness the potential of this important building block in their drug discovery endeavors.

References

  • EvitaChem. (n.d.). 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine.
  • Singh, A., & Sharma, P. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114457. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. Retrieved from [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 609-614. Retrieved from [Link]

  • Gaud, G., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4848. Retrieved from [Link]

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Retrieved from [Link]

  • Li, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560. Retrieved from [Link]

  • Ward, C. C., et al. (2024). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology, 19(2), 358-366. Retrieved from [Link]

  • Alonso-de-Diego, S. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2999. Retrieved from [Link]

  • Patel, H. D. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Scientific Research, 3(4), 1-3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Maleev, V. I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 848. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Maleev, V. I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 848. Retrieved from [Link]

  • Li, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • Moody, C. J., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(2), 329-333. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Protocols for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Introduction & Scientific Rationale 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1246350-02-6) is a highly valuable heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1246350-02-6) is a highly valuable heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The pyrazolopyridine bicyclic core is a privileged scaffold in medicinal chemistry, frequently employed as a hinge-binding motif in the development of targeted kinase inhibitors for oncology and neurodegenerative diseases[1]. For instance, derivatives of this specific compound are critical precursors in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are actively investigated for the treatment of Parkinson's disease[2].

The Causality of Purification

The synthesis of 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of a 2,4-dichloropyridine derivative with hydrazine under controlled conditions[2]. This process inherently generates impurities, including unreacted precursors, residual hydrazine, and trace regioisomers. While chromatography is suitable for milligram-scale discovery, it is economically and environmentally prohibitive for process-scale manufacturing.

Crystallization is the method of choice because it acts as a self-validating purification system: a well-designed crystallization process not only purifies the chemical entity but also dictates the solid-state properties (particle size, bulk density, and polymorphic form) required for downstream synthetic steps[3]. The amphiphilic nature of this molecule—combining a highly lipophilic cyclopropyl group with a polar, hydrogen-bonding pyrazole core—demands precise solvent selection to prevent "oiling out" (liquid-liquid phase separation) and to promote ordered crystal nucleation.

Physicochemical Profiling & Solvent Selection

To exploit the differential solubility between the target compound and its synthetic impurities, an extensive solvent screening matrix is required. The pyrazole N-H acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. Solvents that can temporarily disrupt these intermolecular networks at elevated temperatures (e.g., alcohols) are ideal for cooling crystallization.

Table 1: Solvent Screening Matrix & Quantitative Yield Data
Solvent SystemCrystallization StrategyEst. YieldPurity (HPLC)Mechanistic Rationale & Observations
Isopropanol (IPA) Cooling Crystallization85 - 88%> 99.5%Optimal. Steep temperature-dependent solubility curve. High temperatures disrupt core H-bonds; cooling drives pure nucleation.
Ethyl Acetate / Heptane Anti-Solvent Addition92 - 95%> 98.0%High Recovery. EtOAc fully dissolves the core. Non-polar heptane forces rapid supersaturation via lipophilic repulsion.
Ethanol / Water Cooling / Anti-Solvent~ 70%> 95.0%Suboptimal. The hydrophobic cyclopropyl group induces liquid-liquid phase separation (oiling out) before crystallization.
Toluene Cooling Crystallization< 50%~ 96.0%Poor Yield. Strong π-π stacking interactions keep the compound highly soluble even at lower temperatures.

Experimental Methodologies

The following protocols are designed to ensure high trustworthiness and reproducibility by controlling the metastable zone width (MZW)—the critical thermodynamic region between the solubility curve and the supersaturation limit[3].

Protocol A: Scalable Cooling Crystallization (Isopropanol)

This protocol is recommended for primary purification where maximum purity (>99.5%) is required.

  • Dissolution: Suspend crude 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in 10 volumes (v/w) of Isopropanol (IPA) in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 80 °C. Maintain agitation at 200 rpm until complete dissolution is achieved. Causality: Elevated thermal energy breaks the robust intermolecular hydrogen bonds of the pyrazolopyridine core.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities and potentially unreacted polymeric byproducts.

  • Controlled Cooling (Critical Step): Cool the filtrate from 80 °C to 65 °C at a rate of 0.5 °C/min. Then, reduce the cooling rate to 0.1 °C/min until the batch reaches 5 °C.

    • Expert Insight: A slow cooling rate ensures the system remains within the metastable zone, promoting crystal growth over rapid primary nucleation. Rapid cooling causes the solute to "crash out," entrapping solvent and impurities within the crystal lattice[3].

  • Aging: Hold the suspension at 5 °C for 3 hours to maximize yield and ensure complete desupersaturation.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (0 °C) IPA to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Protocol B: High-Recovery Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol is ideal for recovering material from mother liquors or when yield is prioritized over absolute purity.

  • Dissolution: Dissolve the crude material in 4 volumes (v/w) of Ethyl Acetate (EtOAc) at 40 °C.

  • Anti-Solvent Titration: Using an addition funnel, add 8 volumes (v/w) of n-Heptane dropwise over 2 hours while maintaining vigorous stirring (300 rpm).

    • Expert Insight: Dropwise addition prevents localized zones of extreme supersaturation. The non-polar heptane aggressively decreases the solubility of the polar pyrazolopyridine core, driving it out of solution.

  • Nucleation & Aging: Once the solution becomes cloudy (cloud point), pause the addition for 15 minutes to allow a seed bed to form, then resume. Age the final slurry at 20 °C for 2 hours.

  • Isolation: Filter the solid and wash with a 1:2 mixture of EtOAc/Heptane. Dry under vacuum at 40 °C.

Process Visualizations

Crystallization Workflow

The following diagram illustrates the logical flow and physical state transitions during the cooling crystallization process.

G N1 Crude 4-Chloro-3-cyclopropyl- 1H-pyrazolo[4,3-c]pyridine N2 Dissolution in Isopropanol (80 °C, 10 Vol) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (0.1 °C/min to 5 °C) N3->N4 N5 Nucleation & Crystal Growth (Aging for 3 h) N4->N5 N6 Vacuum Filtration & Cold IPA Wash N5->N6 N7 Purified Crystalline Product (>99.5% Purity) N6->N7

Workflow for the scalable cooling crystallization of the pyrazolo[4,3-c]pyridine intermediate.

Kinase Binding Context

Understanding the structural utility of the molecule explains why preserving its chemical integrity through rigorous crystallization is vital for downstream API efficacy.

Binding Kinase Kinase Active Site (e.g., LRRK2) Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Pocket Hydrophobic Pocket (Van der Waals) Kinase->Pocket Core Pyrazolo[4,3-c]pyridine Core (Donor/Acceptor) Core->Hinge H-Bonds Cyclo 3-Cyclopropyl Group (Lipophilic) Cyclo->Pocket Steric Fit

Structural rationale for the pyrazolo[4,3-c]pyridine scaffold in kinase hinge-binding.

References

  • Source: US Patent 8569281B2 (Medical Research Council Technology, Genentech Inc.)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry, Royal Society of Chemistry URL:[Link]

  • Practical Process Research and Development - A Guide For Organic Chemists (2nd Edition) Source: Neal G. Anderson, Academic Press / ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold The 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its rigid, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold

The 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure, combined with the distinct electronic properties of the fused pyrazole and pyridine rings, provides a versatile framework for the development of novel therapeutic agents. This scaffold is of particular interest in the discovery of inhibitors for various kinases and other protein targets.[2] The presence of a cyclopropyl group at the 3-position can enhance metabolic stability and binding affinity, while the chloro-substituent at the 4-position serves as a key handle for a variety of synthetic transformations.

This guide provides a detailed overview of the primary strategies for the functionalization of the pyrazole ring in 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, with a focus on N-alkylation/arylation and cross-coupling reactions. The protocols described herein are designed to be robust and adaptable, providing researchers with the necessary tools to explore the chemical space around this promising scaffold.

Part 1: N-Functionalization of the Pyrazole Ring: Navigating the N1 vs. N2 Selectivity Challenge

A primary consideration in the functionalization of the 1H-pyrazolo[4,3-c]pyridine core is the regioselective substitution at either the N1 or N2 position of the pyrazole ring. The relative acidity of the N-H proton and the steric and electronic environment of the two nitrogen atoms dictate the outcome of N-alkylation and N-arylation reactions. While direct alkylation of 1H-indazoles and related systems often yields a mixture of N1 and N2 products, strategic selection of reaction conditions can provide a high degree of selectivity.

Mechanistic Considerations for N1 vs. N2 Selectivity

The regioselectivity of N-alkylation is often governed by the nature of the base and the solvent employed. In aprotic polar solvents like DMSO, the pyrazole anion is a solvent-separated ion pair, leading to alkylation at the more sterically accessible and electronically favored N1 position. Conversely, in non-polar solvents like THF, a tight ion pair is formed, where the cation is coordinated to the N2 nitrogen, directing the alkylating agent to the N2 position.[3]

N1_vs_N2_Alkylation cluster_0 N-Deprotonation cluster_1 Solvent-Dependent Pathways cluster_2 Regioselective Products Start 4-Chloro-3-cyclopropyl-1H- pyrazolo[4,3-c]pyridine Anion Pyrazolate Anion Start->Anion Base (e.g., NaH, K2CO3) DMSO Polar Aprotic Solvent (DMSO) Anion->DMSO Solvent-Separated Ion Pair THF Non-Polar Solvent (THF) Anion->THF Tight Ion Pair N1_Product N1-Alkyl-4-chloro-3-cyclopropyl- 1H-pyrazolo[4,3-c]pyridine DMSO->N1_Product Alkylation at N1 (Thermodynamic Product) N2_Product N2-Alkyl-4-chloro-3-cyclopropyl- 2H-pyrazolo[4,3-c]pyridine THF->N2_Product Alkylation at N2 (Kinetic Product)

Figure 1: Conceptual workflow for the solvent-controlled regioselective N-alkylation of the pyrazolo[4,3-c]pyridine core.

Protocol for Selective N1-Alkylation

This protocol favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.

Materials:

  • 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Base NaHStrong, non-nucleophilic base for complete deprotonation.
Solvent DMFPolar aprotic solvent to favor the N1-alkylation pathway.
Temperature 0 °C to RTControlled addition at low temperature, followed by reaction at RT for optimal rate.
Protocol for Selective N2-Alkylation

This protocol is designed to favor the formation of the N2-alkylated product, often the kinetic product.

Materials:

  • 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous MeCN or THF, add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to reflux (for MeCN) or 60 °C (for THF) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Base K₂CO₃Milder base, suitable for promoting alkylation without full deprotonation.
Solvent MeCN or THFLess polar solvents to favor the N2-alkylation pathway.
Temperature Reflux/60 °CIncreased temperature to drive the reaction to completion.

Part 2: Functionalization at the 4-Position: Cross-Coupling and Nucleophilic Aromatic Substitution

The 4-chloro substituent on the pyridine ring is a versatile handle for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

C4_Functionalization cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Aromatic Substitution Start N-Protected-4-Chloro-3-cyclopropyl- pyrazolo[4,3-c]pyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArB(OH)2, Pd catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH, Pd catalyst, Base SNAr SNAr Start->SNAr Nucleophile (e.g., R-OH, R-SH, R2NH) Aryl_Product 4-Aryl-3-cyclopropyl-pyrazolo[4,3-c]pyridine Suzuki->Aryl_Product C-C Bond Formation Amine_Product 4-Amino-3-cyclopropyl-pyrazolo[4,3-c]pyridine Buchwald->Amine_Product C-N Bond Formation Substituted_Product 4-Substituted-3-cyclopropyl-pyrazolo[4,3-c]pyridine SNAr->Substituted_Product C-Nu Bond Formation

Figure 2: Overview of functionalization strategies at the 4-position of the pyrazolo[4,3-c]pyridine core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents at the 4-position.[4]

Protocol for Suzuki-Miyaura Coupling:

Materials:

  • N-protected-4-Chloro-3-cyclopropyl-pyrazolo[4,3-c]pyridine (protection of the pyrazole NH is recommended to avoid side reactions)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2M, 2.0-3.0 eq) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the N-protected-4-Chloro-3-cyclopropyl-pyrazolo[4,3-c]pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (Na₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Commonly used and effective palladium catalysts for Suzuki couplings.[5][6]
Base Na₂CO₃ or K₃PO₄Essential for the transmetalation step in the catalytic cycle.[4]
Solvent Dioxane/Water or Toluene/Ethanol/WaterBiphasic solvent system to dissolve both organic and inorganic reagents.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 4-amino-pyrazolo[4,3-c]pyridine derivatives.[7]

Protocol for Buchwald-Hartwig Amination:

Materials:

  • N-protected-4-Chloro-3-cyclopropyl-pyrazolo[4,3-c]pyridine

  • Amine (primary or secondary) (1.2-2.0 eq)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos or RuPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the N-protected-4-Chloro-3-cyclopropyl-pyrazolo[4,3-c]pyridine (1.0 eq), base (NaOtBu or Cs₂CO₃, 1.5-2.0 eq), palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent, followed by the amine (1.2-2.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ with XPhos or RuPhosBulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[7]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required for the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary for the stability of the catalyst and reagents.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the 4-position for nucleophilic aromatic substitution, allowing for the direct displacement of the chloride with various nucleophiles.[8]

Protocol for Nucleophilic Aromatic Substitution:

Materials:

  • 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine) (1.5-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in an anhydrous polar aprotic solvent, add the nucleophile (1.5-3.0 eq).

  • Heat the reaction mixture to 80-150 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Nucleophile Strong nucleophiles (alkoxides, thiolates, amines)Required to displace the chloride in an SNAr reaction.
Solvent Polar aprotic (DMF, DMSO)Stabilizes the charged Meisenheimer intermediate, facilitating the reaction.[9]
Temperature 80-150 °CElevated temperatures are often necessary to overcome the activation energy of the reaction.

Conclusion

The 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine scaffold offers multiple avenues for chemical elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery and development. The protocols outlined in this guide provide a solid foundation for the regioselective functionalization of the pyrazole nitrogen atoms and the versatile modification of the 4-position of the pyridine ring. Careful consideration of the reaction conditions, particularly the choice of base, solvent, and catalyst system, is paramount to achieving the desired synthetic outcomes.

References

  • Dawadi, S., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • El-Sayed, M. A.-M., et al. (2022). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. Available from: [Link]

  • Hentzen, N. B., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available from: [Link]

  • Deiters, A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Lee, J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. PubMed. Available from: [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[1][2][10]Triazolo[7][11]pyridines, and Related Deaza-Compounds. PubMed. Available from: [Link]

  • Dawadi, S., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • American Chemical Society. 4-selective functionalization of pyridine. Available from: [Link]

  • Niemeyer, Z. L., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available from: [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Bakr, M. F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available from: [Link]

  • ResearchGate. Meta‐selective C−H functionalization of pyridines. Available from: [Link]

  • Iowa State University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Available from: [Link]

  • ACS Publications. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][10]Triazolo[7][11]pyridines, and Related Deaza-Compounds. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • Bakr, M. F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available from: [Link]

  • Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • SciELO México. Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine synthesis

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine . As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine .

As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in heterocyclic annulations. The synthesis of this specific fused scaffold requires precise control over regioselectivity and nucleophilic aromatic substitution (SNAr) cascades. This guide is designed to move beyond basic recipes, explaining the chemical causality behind each protocol to help you establish a self-validating, high-yield workflow.

Part 1: Mechanistic Workflow & Causality

The most efficient route to the 4-chloro-1H-pyrazolo[4,3-c]pyridine core utilizes a three-step sequence starting from commercially available 2,4-dichloropyridine. The critical phase is the final hydrazine-mediated cyclization, where kinetic control dictates whether the desired [4,3-c] system or the undesired[3,4-b] regioisomer is formed.

Synthesis SM 2,4-Dichloropyridine (Starting Material) Step1 Step 1: Directed Lithiation [LDA, THF, -78°C] + Cyclopropanecarbaldehyde SM->Step1 Int1 Intermediate 1: (2,4-Dichloropyridin-3-yl) (cyclopropyl)methanol Step1->Int1 85% Yield Step2 Step 2: Oxidation [DMP, CH2Cl2, RT] Int1->Step2 Int2 Intermediate 2: (2,4-Dichloropyridin-3-yl) (cyclopropyl)methanone Step2->Int2 >90% Yield Step3 Step 3: Hydrazine Annulation [N2H4·H2O, 1,4-Dioxane, RT] Int2->Step3 Product Target Product: 4-Chloro-3-cyclopropyl- 1H-pyrazolo[4,3-c]pyridine Step3->Product SNAr at C4 (Kinetically Favored) Side1 Regioisomer: Pyrazolo[3,4-b]pyridine (SNAr at C2) Step3->Side1 SNAr at C2 (Minor Pathway) Side2 Over-substitution: 4-Hydrazinyl Byproduct (SNAr at C4 of product) Product->Side2 Excess N2H4 (Secondary SNAr)

Figure 1: Three-step synthetic workflow and competing side reactions for the target pyrazolo[4,3-c]pyridine.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, every step in your synthesis must include built-in validation metrics. The following protocols are adapted from[1] and optimized for bench-scale execution.

Step 1: Directed ortho-Lithiation and Nucleophilic Addition
  • Lithiation: Cool a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous THF to -78 °C under inert atmosphere.

  • Deprotonation: Add LDA (1.1 eq) dropwise. Maintain the internal temperature strictly below -70 °C.

    • Self-Validation: The solution will transition to a deep yellow/orange, indicating the successful formation of the 3-lithio species.

  • Addition: Add cyclopropanecarbaldehyde (1.2 eq) dropwise. Stir for 2 h at -78 °C.

  • Quench: Quench with saturated aqueous NH₄Cl.

    • Self-Validation: Before quenching the bulk reaction, quench a 0.1 mL aliquot in D₂O. A ¹H NMR check should show >95% deuterium incorporation at the 3-position if the aldehyde addition failed, confirming the lithiation was successful.

Step 2: Alcohol Oxidation
  • Oxidation: Dissolve the intermediate alcohol (1.0 eq) in CH₂Cl₂. Add Dess-Martin Periodinane (DMP) (1.5 eq) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 h.

  • Workup: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The polar alcohol spot (Rf ~0.2) will disappear, replaced by a strongly UV-active ketone spot (Rf ~0.5). IR spectroscopy will confirm a sharp C=O stretch at ~1690 cm⁻¹ and the absence of the broad O-H stretch.

Step 3: Hydrazine-Mediated Annulation
  • Hydrazone Formation: Dissolve the ketone (1.0 eq) in 1,4-dioxane. Add hydrazine hydrate (80% solution, 1.1 eq) dropwise at 0 °C.

  • Cyclization: Stir at room temperature for 16 h.

    • Self-Validation: Monitor strictly by LC-MS. The initial peak will correspond to the uncyclized hydrazone intermediate ([M+H]⁺ = 230.1). Over 16 hours, this will cleanly convert to the target pyrazolo[4,3-c]pyridine ([M+H]⁺ = 194.1). Do not apply heat unless conversion stalls.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my yield for the lithiation step (Step 1) inconsistent, and how do I prevent the formation of black tar? A: The C3 proton of 2,4-dichloropyridine is sterically hindered. If the internal temperature rises above -70 °C during LDA addition, the 3-lithio-2,4-dichloropyridine undergoes rapid α-elimination of LiCl. This forms a highly reactive 2-chloro-3,4-pyridyne (a benzyne-like intermediate) which rapidly polymerizes, resulting in the black tar you are observing. Ensure your LDA is freshly prepared and control the exotherm with a syringe pump.

Q: During the oxidation step (Step 2), the standard Pyridinium Chlorochromate (PCC) protocol gives a sticky residue that traps my product. How can I improve recovery? A: While [1] utilizes PCC for this oxidation, the resulting chromium salts physically occlude the product during filtration. Switching to Dess-Martin Periodinane (DMP) or a Swern oxidation ensures a homogeneous reaction and eliminates heavy-metal waste, drastically improving isolated yields.

Q: In Step 3, I am seeing a mixture of the desired pyrazolo[4,3-c]pyridine and the pyrazolo[3,4-b]pyridine regioisomer. How do I control the regioselectivity? A: This is a classic issue of kinetic vs. thermodynamic control. The intermediate ketone possesses two electrophilic chlorides (at C2 and C4 of the pyridine ring). After hydrazine forms the hydrazone at C3, intramolecular SNAr can occur at C4 (forming the 4,3-c system) or C2 (forming the 3,4-b system). Because C4 is para to the strongly electron-withdrawing pyridine nitrogen, it is significantly more electrophilic than the ortho C2 position. This electronic bias kinetically favors C4 attack[2]. Running the reaction at room temperature maximizes this kinetic preference; applying heat overcomes the activation barrier for C2 attack, degrading your regioselectivity.

Q: I am losing the C4 chlorine of the final product during Step 3, resulting in a highly polar byproduct. What is happening? A: The target molecule, 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, retains a highly activated chlorine at the 4-position[3]. Excess hydrazine hydrate acts as a potent nucleophile, displacing this final chlorine via a secondary SNAr reaction to form a 4-hydrazinyl byproduct. To fix this, strictly limit hydrazine hydrate to 1.05–1.10 equivalents and quench the reaction immediately upon completion.

Part 4: Quantitative Data & Optimization Metrics

The table below summarizes the causality of reaction conditions on the final annulation step, demonstrating why mild conditions are strictly required.

SolventTemperature (°C)Hydrazine (eq)Target Yield (%)Regioisomer (%)Over-substitution (%)
1,4-Dioxane 25 (Optimal) 1.1 65% < 5% < 2%
1,4-Dioxane601.155%10%8%
THF65 (Reflux)1.550%10%15%
Ethanol80 (Reflux)3.020%15%45%

Table 1: Effect of solvent, temperature, and stoichiometry on the yield and purity profile of the hydrazine-mediated annulation step.

Part 5: References

  • Title: US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK Source: Google Patents URL:

  • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Optimization

reducing byproduct formation during 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine preparation

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge The preparation of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The preparation of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a multi-step process that, while robust, presents several opportunities for byproduct formation that can complicate purification and reduce overall yield. This guide is structured to help you navigate these challenges by understanding the root causes of common impurities and implementing effective control strategies.

The primary synthetic route involves two key transformations:

  • Knorr-Type Cyclocondensation: Formation of the pyrazolopyridinone core by reacting a cyclopropyl-substituted β-ketoester with hydrazine.

  • Chlorination: Conversion of the resulting 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one to the final chlorinated product.

Each of these steps has the potential to generate specific, and often closely related, byproducts. This guide will dissect each stage of the synthesis, providing a question-and-answer-based troubleshooting framework.

Troubleshooting Guide & FAQs

Part 1: Pyrazolopyridinone Core Synthesis (Knorr-Type Cyclocondensation)

The initial cyclization is critical for establishing the correct scaffold. The primary challenge in this step is ensuring the correct regioselectivity of the condensation reaction.

dot

Caption: Regioselectivity in Knorr-type synthesis.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the pyrazole formation?

Answer: The formation of a regioisomeric byproduct, specifically the 5-cyclopropyl isomer, is a common issue in the Knorr synthesis when using unsymmetrical β-ketoesters.[1][2] This arises from the initial nucleophilic attack of hydrazine at either the ketone or the ester carbonyl group.

Causality: The ketone carbonyl is generally more electrophilic and kinetically favored for attack by the hydrazine. However, under certain conditions, competitive attack at the ester carbonyl can occur, leading to the undesired regioisomer.

Troubleshooting Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can enhance the kinetic selectivity towards the more reactive ketone carbonyl. Start the reaction at a lower temperature (e.g., 0-5 °C) and then slowly warm to the desired reaction temperature.

  • pH Control: The reaction is often catalyzed by acid.[3][4] Maintaining a mildly acidic pH (around 4-5) can facilitate the desired reaction pathway. Excessively strong acid or basic conditions can lead to side reactions and decreased selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction. Protic solvents like ethanol or acetic acid are commonly used and generally favor the desired outcome. Experimenting with different solvents may be necessary for optimization.

  • Order of Addition: Adding the hydrazine solution dropwise to the β-ketoester solution can help maintain a low concentration of hydrazine, which can favor the kinetically controlled product.

ParameterRecommended ConditionRationale
Temperature 0 °C to RT initially, then refluxEnhances kinetic control for desired isomer formation.
pH Mildly acidic (e.g., acetic acid catalyst)Catalyzes the reaction while minimizing side reactions.[3][4]
Solvent Protic (e.g., Ethanol, Acetic Acid)Facilitates proton transfer and can improve selectivity.
Addition Slow, dropwise addition of hydrazineMaintains low hydrazine concentration, favoring kinetic product.
Part 2: Chlorination of the Pyrazolopyridinone Intermediate

The conversion of the pyrazolopyridinone to the final 4-chloro product is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is prone to several side reactions.

dot

Caption: Potential byproducts during chlorination.

Question 2: After the chlorination step with POCl₃, I am observing incomplete conversion and the presence of several unidentified impurities in my crude product. What are the likely byproducts and how can I avoid them?

Answer: Incomplete conversion and the formation of multiple byproducts during chlorination with phosphorus oxychloride are common issues. The primary byproducts can include over-chlorinated species, ring-opened products, and unreacted starting material.

Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent.[5] Its reactivity can be difficult to control, and side reactions can occur, especially at elevated temperatures or with prolonged reaction times.

Troubleshooting Strategies:

  • Control of Reaction Temperature and Time: This is the most critical parameter. The reaction should be carefully monitored, and the temperature should be controlled to avoid overheating. A gradual increase in temperature may be necessary to drive the reaction to completion, but prolonged exposure to high temperatures should be avoided.

  • Stoichiometry of POCl₃: Using a large excess of POCl₃ can lead to over-chlorination and other side reactions. The optimal amount of POCl₃ should be determined experimentally, typically starting with a moderate excess (e.g., 2-5 equivalents).

  • Use of a Solvent or Co-solvent: While the reaction can sometimes be run in neat POCl₃, using a high-boiling inert solvent such as toluene or acetonitrile can provide better temperature control and may reduce the formation of some byproducts.

  • Work-up Procedure: The work-up is crucial for removing excess POCl₃ and acidic byproducts. Quenching the reaction mixture by carefully adding it to ice-water is a standard procedure. This should be done slowly and with vigorous stirring to manage the exothermic reaction. Subsequent neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) is necessary.

ParameterRecommended ConditionRationale
Temperature Gradual heating, e.g., 80-110 °CMinimizes decomposition and over-chlorination.
Reaction Time Monitor by TLC/LC-MS until SM is consumedPrevents formation of degradation products from prolonged heating.
POCl₃ Equivalents 2-5 equivalentsSufficient for conversion without promoting excessive side reactions.
Work-up Slow quench into ice-water, followed by neutralizationSafely decomposes excess POCl₃ and facilitates product isolation.

Question 3: I am having difficulty removing residual pyridine used as a solvent or catalyst in the chlorination step. What are the best methods for its removal?

Answer: Pyridine is often used as a catalyst or solvent in chlorination reactions.[6] Due to its basicity and high boiling point, it can be challenging to remove completely.

Troubleshooting Strategies:

  • Azeotropic Removal: After the reaction, the bulk of the pyridine can be removed by rotary evaporation. To remove the remaining traces, add a solvent like toluene and co-evaporate.[2] This can be repeated several times. Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.

  • Acidic Wash: During the aqueous work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl or a saturated copper (II) sulfate solution) will protonate the pyridine, making it water-soluble and allowing it to be extracted into the aqueous phase.[2] Ensure your target compound is stable to these acidic conditions.

  • Chromatography: If residual pyridine persists, it can typically be removed during silica gel column chromatography.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

This protocol is designed to maximize the yield of the desired regioisomer.

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a solution of ethyl 3-cyclopropyl-3-oxopropanoate in ethanol, add a catalytic amount of glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Protocol 2: Controlled Chlorination of 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

This protocol aims to minimize byproduct formation during the chlorination step.

Materials:

  • 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1 equivalent)

  • Phosphorus oxychloride (3 equivalents)

  • Toluene (optional, as solvent)

Procedure:

  • In a flask equipped with a reflux condenser and a calcium chloride drying tube, add 3-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

  • Add phosphorus oxychloride (and toluene if used).

  • Heat the mixture to 90-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Conclusion

The successful synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine with high purity and yield is achievable through careful control of reaction parameters. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly reduce the formation of byproducts, leading to a more efficient and reproducible synthetic process.

References

  • EvitaChem. 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Google Patents.
  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • ResearchGate. (2021, December). Knorr pyrazole synthesis. [Link]

  • ResearchGate. (2022, June). Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. [Link]

  • PMC. (2016, May 19). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • The Royal Society of Chemistry. (2015). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. [Link]

  • ResearchGate. (2020, October 28). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Reaction of oxazolines with phosphorus oxychloride. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for reactions involving 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your catalytic reactions. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure your experiments are successful.

Introduction

4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its structure, featuring a fused pyrazole and pyridine ring, along with chlorine and cyclopropyl substituents, makes it a valuable scaffold for developing kinase inhibitors and other targeted therapies.[1][2] The success of reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, is highly dependent on the careful optimization of catalyst loading and other reaction parameters.[3][4]

This guide will walk you through the critical aspects of catalyst selection, optimization of catalyst loading, and troubleshooting common issues to help you achieve high yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine?

A1: The most prevalent catalytic reactions for this substrate are palladium-catalyzed cross-coupling reactions. These are essential for introducing molecular diversity by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position. Common examples include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines.

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

  • Heck Coupling: To form C-C bonds with alkenes.

The choice of reaction depends on the desired final product and the specific functional group to be introduced.[3]

Q2: How do I select the right catalyst and ligand for my reaction?

A2: Catalyst and ligand selection is crucial and substrate-dependent. For the relatively unreactive aryl chloride of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, a highly active catalyst system is generally required.[5]

  • Palladium Source (Precatalyst): Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[5][6]

  • Ligand: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. For challenging substrates like this, bulky and electron-rich phosphine ligands are often necessary.[5] Consider screening ligands such as:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be effective for coupling aryl chlorides.[5][7]

    • N-Heterocyclic Carbenes (NHCs): These can offer high stability and activity.[8][9]

    • Pyrazolopyridine-based ligands: These can offer unique reactivity due to their structural similarity to the substrate.[10][11]

A preliminary screen of different catalyst/ligand combinations is highly recommended to identify the optimal system for your specific transformation.[3]

Q3: What is a typical starting catalyst loading for a new reaction with this substrate?

A3: For a new or unoptimized reaction involving an aryl chloride, it is advisable to start with a higher catalyst loading to ensure the reaction proceeds. A typical starting point would be in the range of 1-5 mol% of the palladium precatalyst.[5] Once you have successfully obtained the desired product, you can then focus on optimizing and reducing the catalyst loading.[5][12]

Q4: Why is it important to optimize and minimize catalyst loading?

A4: Optimizing catalyst loading is critical for several reasons:

  • Cost-Effectiveness: Palladium and specialized ligands are expensive. Reducing the amount used directly lowers the cost of synthesis, which is particularly important for large-scale production.[13]

  • Product Purity: High catalyst loading can lead to increased levels of residual palladium in the final product. This is a significant concern in the pharmaceutical industry, as strict limits are in place for heavy metal impurities.[13][14]

  • Side Reactions: In some cases, high catalyst concentrations can promote undesired side reactions, leading to lower yields and more complex purification.[5]

Troubleshooting Guide

This section addresses common problems encountered during reactions with 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

This is a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions.[5]

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[5][6]- Increase Catalyst Loading: As a first step, try increasing the catalyst loading to see if conversion improves.[5] - Check Reagent Quality: Ensure the palladium precatalyst and ligand are not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[6]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides.[5]- Screen Ligands: Test more electron-rich and bulky ligands (e.g., SPhos, XPhos) which are known to facilitate the oxidative addition of aryl chlorides.[5][7] - Increase Temperature: Higher temperatures can often overcome the activation barrier for oxidative addition.
Presence of Oxygen or Water Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[5][6] Water can interfere with certain bases and reagents.- Ensure Inert Atmosphere: Use a Schlenk line or glovebox to thoroughly degas the solvent and maintain an inert (nitrogen or argon) atmosphere throughout the reaction.[6] - Use Anhydrous Solvents: Ensure all solvents are properly dried before use.
Suboptimal Base or Solvent The choice of base and solvent can significantly impact reaction efficiency by affecting solubility, catalyst stability, and reaction kinetics.[5]- Screen Bases: Common bases for Suzuki couplings include K₂CO₃ and K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are often used.[3][5] - Screen Solvents: Toluene, dioxane, and DMF are common solvents. A solvent screen may be necessary to find the optimal one for your specific reaction.[5]
Issue 2: Reaction Stalls and Formation of Palladium Black

The appearance of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[5][6]

Potential Cause Explanation Troubleshooting Steps
Catalyst Decomposition The active catalyst is not stable under the reaction conditions and aggregates into an inactive form.[5]- Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[5] - Change Ligand: The ligand may not be effectively stabilizing the catalyst. Consider a more sterically demanding or chelating ligand.
Presence of Oxygen Traces of oxygen can promote the formation of palladium black.[6]- Improve Degassing Technique: Use more rigorous methods for solvent degassing, such as freeze-pump-thaw cycles.[6]
High Reactant Concentration Very high concentrations can sometimes lead to faster catalyst turnover and subsequent decomposition.- Adjust Concentration: Try running the reaction at a slightly lower concentration.
Issue 3: Formation of Significant Side Products

The presence of side products reduces the yield of the desired compound and complicates purification.

Common Side Product Potential Cause Troubleshooting Steps
Homocoupling Coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction).- Reduce Oxygen Exposure: Homocoupling is often promoted by oxygen. Ensure a strictly inert atmosphere.[7] - Lower Temperature: This can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[7]
Dehalogenation Replacement of the chlorine atom with a hydrogen atom.- **This is more common with electron-rich aryl halides and highly active catalysts.[5] The hydrogen source can be the solvent, base, or other reagents.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimizing the catalyst loading for the reaction of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine with a boronic acid.

  • Initial Reaction Setup (Non-Optimized):

    • In a dry Schlenk tube under an inert atmosphere, combine 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add anhydrous, degassed solvent (e.g., toluene/water mixture).

    • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • If the reaction is successful, proceed to optimization.

  • Catalyst Loading Screen:

    • Set up a series of parallel reactions under the optimized conditions identified above.

    • Vary the catalyst loading systematically. For example:

      • Reaction 1: 1 mol% Pd(OAc)₂

      • Reaction 2: 0.5 mol% Pd(OAc)₂

      • Reaction 3: 0.1 mol% Pd(OAc)₂

      • Reaction 4: 0.05 mol% Pd(OAc)₂

    • Keep the ligand-to-metal ratio constant (e.g., 2:1).

    • Run all reactions for the same amount of time and analyze the yield and purity of the product in each case.

  • Data Analysis:

    • Plot the yield versus catalyst loading to determine the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe.

Workflow for Troubleshooting Common Issues

// Troubleshooting Low Yield low_yield -> check_catalyst [label="Is catalyst active?"]; check_catalyst -> increase_loading [label="No"]; increase_loading [label="Increase Catalyst Loading", shape=parallelogram, fillcolor="#FBBC05"]; check_catalyst -> check_conditions [label="Yes"]; check_conditions [label="Are conditions optimal?"]; check_conditions -> screen_ligands [label="No"]; screen_ligands [label="Screen Ligands/Bases/Solvents", shape=parallelogram, fillcolor="#FBBC05"]; check_conditions -> check_reagents [label="Yes"]; check_reagents [label="Reagent Purity/Inertness?", shape=parallelogram, fillcolor="#FBBC05"];

// Troubleshooting Stalled Reaction stalled -> lower_temp [label="Is temp too high?"]; lower_temp [label="Lower Temperature", shape=parallelogram, fillcolor="#4285F4"]; stalled -> change_ligand [label="Is ligand stabilizing?"]; change_ligand [label="Change Ligand", shape=parallelogram, fillcolor="#4285F4"]; stalled -> improve_degassing [label="Is O2 present?"]; improve_degassing [label="Improve Degassing", shape=parallelogram, fillcolor="#4285F4"];

// Troubleshooting Side Products side_products -> homocoupling [label="Homocoupling?"]; homocoupling -> reduce_o2 [label="Yes"]; reduce_o2 [label="Reduce O2 Exposure", shape=parallelogram, fillcolor="#34A853"]; side_products -> dehalogenation [label="Dehalogenation?"]; dehalogenation -> change_conditions [label="Yes"]; change_conditions [label="Change Solvent/Base/\nCatalyst System", shape=parallelogram, fillcolor="#34A853"];

// End nodes end [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_loading -> end; screen_ligands -> end; check_reagents -> end; lower_temp -> end; change_ligand -> end; improve_degassing -> end; reduce_o2 -> end; change_conditions -> end; } dot

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Conclusion

Optimizing catalyst loading for reactions with 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a multiparametric process that requires a systematic and logical approach. By understanding the key variables—catalyst, ligand, solvent, base, and temperature—and by methodically troubleshooting common issues, researchers can develop robust and efficient synthetic routes. This guide provides a foundational framework to assist you in this process, enabling the successful synthesis of novel compounds for drug discovery and development.

References

  • EvitaChem. 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Heterocyclic Letters. A COMMON CATALYST FOR C-C AND C-N BOND FORMATION OF 6-BROMO-2-CYCLOPROPYL-3-(PYRIDYL-3-YLMETHYL) QUINAZOLIN-4(3H)-ONE AND THEIR.
  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • ACS Publications. Smart N-Heterocyclic Carbene Ligands in Catalysis | Chemical Reviews.
  • Ligand Design in the Optimization of Reduction Catalysis Reactions.
  • Sigma-Aldrich. 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0.
  • Sigma-Aldrich. 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.
  • Benchchem. Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols.
  • PMC. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries.
  • MDPI. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands.
  • Who we serve. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions.
  • Enamine. Catalysts and Ligands.
  • Cross-Coupling Reactions Guide.
  • Abovchem. 4-chloro-1H-pyrazolo[3,4-b]pyridine - CAS:29274-28-0.
  • PMC - NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Kyung Hee University. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions.
  • Organic Chemistry Frontiers (RSC Publishing). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
  • ResearchGate. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF.
  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • TCI (Shanghai) Development Co., Ltd. 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 29274-28-0.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.
  • PubChem. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653.

Sources

Optimization

troubleshooting degradation of 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine in aqueous solutions

Technical Support Center: Troubleshooting Aqueous Degradation of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Degradation of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of handling highly functionalized heterocyclic building blocks. 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a critical scaffold utilized in drug discovery, most notably in the development of kinase inhibitors (such as LRRK2 inhibitors for neurodegenerative diseases)[1].

However, a persistent challenge during in vitro assay development is the rapid degradation of this compound when formulated in aqueous buffers. This guide provides a mechanistic deep-dive into this degradation, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your screening data.

Section 1: Mechanistic Grounding – Why Does Degradation Occur?

To troubleshoot effectively, we must first understand the causality of the degradation. The compound features a 4-chloro substituent on a pyrazolo[4,3-c]pyridine core. The nitrogen atom at position 5 of the pyridine ring, combined with the fused electron-withdrawing pyrazole system, highly polarizes the C4-Cl bond. This renders the C4 position exceptionally electrophilic.

In aqueous solutions, water molecules or hydroxide ions act as nucleophiles, attacking the C4 position. This initiates a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via an addition-elimination mechanism, forming a tetrahedral Meisenheimer complex before irreversibly eliminating the chloride ion to yield a 4-hydroxy degradant (which typically tautomerizes to the corresponding pyridone).

Furthermore, the hydrolysis rate is highly dependent on the protonation state of the heterocycle. Protonation of the pyridine nitrogen in slightly acidic conditions drastically increases the electrophilicity of the ring, accelerating hydrolysis by up to 105 -fold compared to the neutral species[2].

Mechanism A 4-Chloro-Scaffold (Intact Electrophile) B Tetrahedral Intermediate (Meisenheimer Complex) A->B H₂O / OH⁻ Attack (Nucleophilic Addition) C 4-Hydroxy Degradant + Cl⁻ (Eliminated) B->C Chloride Loss (Irreversible Elimination)

Nucleophilic Aromatic Substitution (SNAr) Hydrolysis Pathway of the 4-Chloro Scaffold.

Section 2: Troubleshooting FAQs

Q1: Why does my stock solution degrade so rapidly in standard biological buffers (e.g., PBS pH 7.4)? A: Standard buffers like PBS contain high concentrations of water and are maintained at a pH where hydroxide ions are sufficiently present to drive the SNAr reaction. Additionally, if you are using nucleophilic buffers (e.g., Tris), the primary amine in Tris can directly attack the 4-chloro position, forming a covalent adduct. Always use non-nucleophilic buffers (e.g., HEPES) and minimize the aqueous fraction in your stock solutions.

Q2: I noticed faster degradation when the pH drops below 6.0. Shouldn't lower pH reduce hydroxide attack? A: While lower pH reduces hydroxide concentration, it induces the protonation of the N5 pyridine nitrogen. This creates a highly polarized, positively charged pyridinium species (or a zwitterionic resonance form). This electronic state drastically lowers the activation energy for nucleophilic attack by neutral water molecules, leading to rapid, acid-catalyzed hydrolysis[2].

Q3: How does temperature impact the stability during prolonged assay incubations? A: The hydrolysis follows first-order kinetics and is highly temperature-dependent, adhering to the Arrhenius equation. As demonstrated in general chloropyridine kinetic studies, a 10°C increase can accelerate the degradation rate by an average of 3.5 to 5-fold[3].

Section 3: Quantitative Data on Degradation Kinetics

To assist in assay planning, the following table summarizes the estimated half-lives of the 4-chloro-pyrazolo-pyridine scaffold under various aqueous conditions, extrapolated from kinetic studies on analogous alpha-chloropyridines[3].

Buffer SystempHTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Driver
100% DMSO (Stock)N/A-80> 12 monthsNone (Stable)
HEPES (Aqueous)7.44 (Ice)~ 14 daysSlow H₂O attack
HEPES (Aqueous)7.437< 12 hoursThermal acceleration
Tris-HCl (Aqueous)7.437< 4 hoursTris amine nucleophilic attack
Acetate (Aqueous)5.037< 2 hoursAcid-catalyzed (N-protonation)
Carbonate (Aqueous)10.037< 1 hourBase-catalyzed (OH⁻ attack)

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, you must implement workflows that prevent degradation and validate the compound's integrity prior to biological testing.

Workflow Start Detect Degradation in Aqueous Assay CheckPH Evaluate Buffer pH & Type Start->CheckPH CheckTemp Evaluate Storage & Assay Temp Start->CheckTemp HighPH pH > 8.0 or Tris Buffer (Base/Nucleophile Catalysis) CheckPH->HighPH LowPH pH < 6.0 (Acid Catalysis) CheckPH->LowPH Action1 Switch to HEPES pH 7.0-7.4 Minimize Aqueous Exposure Time HighPH->Action1 LowPH->Action1 Action2 Store Stock in 100% DMSO at -80°C Prepare Working Solutions on Ice CheckTemp->Action2

Decision tree for troubleshooting and mitigating aqueous degradation.

Protocol 1: Optimal Preparation and Storage of Working Solutions

Objective: Minimize aqueous exposure and thermal degradation prior to assay execution.

  • Stock Preparation: Dissolve the lyophilized 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine powder in anhydrous, LC-MS grade DMSO to a concentration of 10 mM.

  • Aliquotting: Dispense the stock into single-use amber glass vials (to prevent potential photolytic degradation) and purge the headspace with argon gas.

  • Storage: Store aliquots immediately at -80°C. Strictly avoid freeze-thaw cycles, as condensation introduces water into the DMSO stock.

  • Working Solution Preparation: Thaw a single aliquot at room temperature just before use. Dilute the compound into the aqueous assay buffer (strictly non-nucleophilic, e.g., HEPES pH 7.2) immediately prior to adding it to the biological system. Keep the aqueous working solution on ice and discard any unused portion after 2 hours.

Protocol 2: LC-MS/MS Stability Validation Assay

Objective: A self-validating system to quantify the exact half-life of your specific formulation.

  • Preparation: Prepare a 1 µM solution of the compound in your chosen assay buffer (e.g., 50 mM HEPES, pH 7.4, 1% DMSO).

  • Incubation: Incubate the solution at the intended assay temperature (e.g., 37°C) in a thermomixer.

  • Sampling: At time points t=0 , 1h, 2h, 4h, 8h, and 24h, extract a 50 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts or proteins.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system. Monitor the MRM transitions for the intact parent mass and the expected 4-hydroxy degradant mass (loss of ~18 Da net after Cl displacement by OH).

  • Data Processing: Plot the natural log ( ln ) of the parent compound peak area ratio versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

Sources

Troubleshooting

long-term storage and stability guidelines for 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine

This guide provides in-depth technical support for the long-term storage and stability of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1246350-02-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the long-term storage and stability of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1246350-02-6). It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine?

A1: For optimal long-term stability, 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature).[1][2] To minimize potential degradation, consider storage in a desiccator to protect from moisture. While room temperature is generally acceptable, for extended storage (over a year), refrigeration at 2-8°C is recommended as a best practice for preserving the integrity of complex organic molecules.

Q2: How does temperature affect the stability of this compound?

A2: The provided Safety Data Sheet (SDS) indicates a melting point range of 67-70 °C and a boiling point of 186-188 °C.[1] Storing the compound at elevated temperatures, especially close to its melting point, can accelerate degradation. It is crucial to avoid sources of heat.[4][5] For transportation, shipment at ambient temperature is standard; however, prolonged exposure to high-temperature environments should be avoided.

Q3: Is 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine sensitive to light or air?

A3: While the SDS for this specific compound does not explicitly mention light or air sensitivity, heterocyclic compounds, particularly those with fused ring systems like pyrazolopyridines, can be susceptible to oxidation or photodegradation over time.[6][7] As a precautionary measure, it is best to store the compound in an opaque or amber vial to protect it from light. To prevent oxidation, after weighing out the desired amount, it is good practice to flush the container with an inert gas like argon or nitrogen before sealing.

Q4: What are the known incompatibilities for this compound?

A4: Specific incompatibility data for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is limited. However, based on its chemical structure, which contains a pyridine ring, it may be incompatible with strong oxidizing agents and strong acids.[4][6] Contact with these substances could lead to vigorous reactions or degradation of the compound. Always perform a small-scale compatibility test before mixing with other reagents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption or degradationEnsure the container is tightly sealed and stored in a dry environment. Consider using a desiccator. If degradation is suspected, re-analyze the compound for purity before use.
Inconsistent experimental results Compound degradation leading to lower purityRe-evaluate storage conditions. Protect from light, heat, and moisture. For critical applications, it is advisable to re-qualify the material if it has been stored for an extended period or if there are any doubts about its integrity.
Difficulty in dissolving the compound Potential polymerization or degradationConfirm the appropriate solvent for your application. If solubility issues persist with a previously effective solvent, it may be an indication of compound degradation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.[8]

  • Solvent Selection: Based on experimental needs, select an appropriate dry solvent (e.g., DMSO, DMF, Ethanol).

  • Weighing: Accurately weigh the desired amount of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, eye protection).[1]

  • Dissolution: Add the solvent to the solid and vortex or sonicate until fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Handling and Use
  • Environment: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][3]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection during handling.[1][4]

  • Dispensing: Use clean, dry spatulas and weighing boats.

  • Container Sealing: After dispensing, tightly reseal the main container, and if possible, flush with an inert gas.

  • Cleaning: Wash hands thoroughly after handling.[1][4]

Visualizations

Logical Flow for Storage and Handling

cluster_storage Long-Term Storage cluster_handling Handling & Use storage_conditions Store Tightly Closed, Dry & Well-Ventilated protect_light Protect from Light (Amber Vial) storage_conditions->protect_light protect_moisture Protect from Moisture (Desiccator) storage_conditions->protect_moisture protect_heat Avoid Heat Sources storage_conditions->protect_heat handling_ppe Use Appropriate PPE handling_env Well-Ventilated Area handling_ppe->handling_env handling_dispense Clean, Dry Equipment handling_env->handling_dispense handling_seal Tightly Reseal Container handling_dispense->handling_seal

Caption: Best practices for storage and handling.

Potential Degradation Pathways

A 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (Stable Compound) F Potential Degradation Products (e.g., Oxides, Hydrolysis Products) A->F Hydrolysis A->F Photodegradation A->F Thermal Decomposition A->F Oxidation B Moisture B->F C Light C->F D Heat D->F E Strong Oxidizing Agents E->F

Caption: Factors leading to potential degradation.

References

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. Retrieved from [Link]

  • 4-chloro-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine - NextSDS. Retrieved from [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - MDPI. (2022, July 23). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. Retrieved from [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC. Retrieved from [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PubMed. Retrieved from [Link]

  • An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed. (2018, June 15). Retrieved from [Link]

  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine - PubChem - NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Flash Chromatography for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Welcome to the Technical Support Center. Isolating complex, multi-nitrogen heterocycles like 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Isolating complex, multi-nitrogen heterocycles like 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine presents unique chromatographic challenges. The presence of a basic pyrazole fused to a pyridine ring, combined with the lipophilic cyclopropyl and electronegative chloro substituents, creates a molecule that interacts unpredictably with standard stationary phases.

This guide is designed for discovery chemists and process scientists to troubleshoot tailing, optimize resolution, and establish self-validating isolation protocols.

Diagnostic Workflow: Resolving Heterocycle Isolation Failures

Before adjusting your solvent system, use the following diagnostic logic tree to identify the root cause of your chromatographic failure and select the appropriate intervention.

ChromatographyWorkflow Start Crude Pyrazolo[4,3-c]pyridine TLC TLC on Bare Silica (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing? TLC->CheckTailing YesTailing Silanol Interaction (Basic Nitrogens) CheckTailing->YesTailing Yes NoTailing Standard Silica Flash Chromatography CheckTailing->NoTailing No Solution1 Add 1-5% TEA/NH4OH to Mobile Phase YesTailing->Solution1 Solution2 Use Amine-Functionalized or Basic Alumina Column YesTailing->Solution2 CoelutionCheck Co-elution with Byproducts? NoTailing->CoelutionCheck Solution1->CoelutionCheck Solution2->CoelutionCheck ReversePhase Reversed-Phase (C18) Gradient H2O/MeCN + 0.1% TFA CoelutionCheck->ReversePhase Yes Success Pure Isolate CoelutionCheck->Success No ReversePhase->Success

Troubleshooting workflow for isolating basic heterocycles via flash chromatography.

Core Troubleshooting Guide (FAQs)

Q1: Why does 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine exhibit severe tailing and poor recovery on standard normal-phase silica? A1: The root cause lies in the acid-base chemistry between the stationary phase and the analyte. Standard normal-phase silica gel possesses an active hydrophilic surface dominated by weakly acidic silanol groups (Si-OH)[1]. The pyrazolo[4,3-c]pyridine scaffold contains multiple basic nitrogen atoms. These basic nitrogens act as strong nucleophiles and hydrogen-bond acceptors, interacting non-specifically with the acidic single and geminal silanols on the silica surface[2]. This secondary retention mechanism causes the compound to drag through the column, resulting in severe band broadening, peak streaking (tailing), and ultimately low recovery yields[3].

Q2: How do I choose between mobile phase modifiers and alternative stationary phases to suppress silanol interactions? A2: Both strategies aim to neutralize the acidic silanol sites, but they differ in workflow efficiency and causality:

  • Mobile Phase Modifiers: Adding 1-5% of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your solvent system dynamically masks the silanol groups[4]. The modifier saturates the acidic sites, allowing the basic heterocycle to elute in a tight band[5]. Drawback: Post-purification removal of TEA requires prolonged high vacuum or additional aqueous workup, which can degrade sensitive intermediates[3].

  • Alternative Stationary Phases: Utilizing amine-functionalized silica or basic alumina columns provides a permanent, structural solution. These stationary phases are either pre-treated with basic moieties or inherently lack the problematic acidic silanols[6]. This allows for a modifier-free purification, meaning the collected fractions can simply be evaporated to yield the pure free-base compound[3]. For routine isolation of pyrazolo[4,3-c]pyridines, amine-functionalized columns are the superior choice.

Q3: During scale-up, my compound co-elutes with a structurally similar byproduct (e.g., a des-chloro impurity or regioisomer). How can I improve resolution? A3: The cyclopropyl and chloro groups on the pyrazolo[4,3-c]pyridine scaffold significantly influence its lipophilicity[7]. When normal-phase chromatography fails to resolve structurally similar lipophilic analogs, switching to reversed-phase (RP) C18 flash chromatography is the most effective strategy[8]. In RP chromatography, separation is driven by hydrophobic interactions rather than polar hydrogen bonding. To prevent the basic nitrogens from causing peak broadening in aqueous mobile phases, add an ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) to both the water and acetonitrile[9]. This protonates the heterocycle, ensuring uniform interaction with the C18 stationary phase and sharp elution profiles.

Quantitative Comparison: Stationary Phases & Modifiers

Use the following data table to select the optimal chromatographic environment based on your downstream processing constraints.

Stationary PhaseModifier RequiredTypical Solvent SystemTailing ReductionPost-Run Processing
Bare Silica Gel NoneHexane / EtOAcPoorSimple Evaporation
Bare Silica Gel 1-5% TEA or NH₄OHHexane / EtOAc + TEAGoodHigh Vacuum / Aqueous Wash
Amine-Functionalized NoneHexane / EtOAcExcellentSimple Evaporation
Basic Alumina NoneHexane / EtOAcVery GoodSimple Evaporation
Reversed-Phase C18 0.1% TFAH₂O / MeCN + TFAExcellentLyophilization

Validated Experimental Protocols

Protocol A: Modifier-Free Isolation via Amine-Functionalized Silica

Objective: Isolate the target compound rapidly without the need for post-run TEA removal.

  • Column Selection: Choose an amine-functionalized flash column (e.g., RediSep Amine) sized for a 30:1 to 50:1 silica-to-crude mass ratio[3].

  • Equilibration: Flush the column with 3 to 5 column volumes (CV) of 100% Hexane. Crucial: Do not use acidic solvents or samples containing residual acids, as they will permanently deactivate the amine groups on the stationary phase.

  • Sample Loading (Dry Loading): Dissolve the crude 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine in a minimal volume of dichloromethane (DCM). Add Celite or neutral silica gel (1:2 ratio to crude mass) and evaporate to a free-flowing powder[10]. Load this powder into a solid-load cartridge.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CVs. The basic stationary phase repels the basic nitrogens of the analyte, ensuring rapid, sharp elution without secondary retention[5].

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions corresponding to the sharp peaks and evaporate under reduced pressure to obtain the pure free-base compound[6].

Protocol B: Reversed-Phase (C18) Isolation for Complex Mixtures

Objective: Separate the target compound from structurally similar lipophilic byproducts (e.g., des-chloro impurities).

  • Column Selection: Select a high-performance C18 reversed-phase flash column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). The TFA acts as an ion-pairing reagent to protonate the basic nitrogens, preventing peak tailing in the aqueous environment[9].

  • Equilibration: Equilibrate the column with 5 CVs of 5% Mobile Phase B.

  • Sample Loading (Liquid Loading): Dissolve the crude mixture in a small volume of DMSO or DMF. Inject directly onto the column head using a syringe[10].

  • Gradient Elution: Execute a shallow gradient from 5% to 60% Mobile Phase B over 20 CVs. The lipophilic cyclopropyl and chloro groups will dictate the retention time, allowing for baseline resolution from des-chloro byproducts[7].

  • Post-Run Processing: Pool the desired fractions and remove the solvent via lyophilization (freeze-drying) to yield the TFA salt of the target compound.

References

  • Hawach Scientific. "Standard Flash Silica Gel Column Chromatograph." [Link]

  • Microbe Notes. "Flash Chromatography: Principle, Parts, Steps, Examples, Uses." [Link]

  • Biotage. "Understanding silica – why matching TLC and flash silica is important for good flash column chromatography." [Link]

  • Teledyne ISCO. "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns." [Link]

  • Journal of Medicinal Chemistry (ACS). "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines." [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography."[Link]

  • Teledyne ISCO. "RediSep amine functionalized column." [Link]

  • Teledyne ISCO. "RediSep basic alumina column."[Link]

  • Reach Devices. "How to set-up a flash chromatography silica column and actually succeed at separation."[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dechlorination of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine During Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of palladium-catalyzed cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of palladium-catalyzed cross-coupling. One of the most notorious challenges in late-stage functionalization is the hydrodehalogenation (dechlorination) of electron-deficient heteroaryl chlorides.

Working with 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine presents a unique dual-challenge: the pyrazolo[4,3-c]pyridine core highly activates the C-Cl bond for oxidative addition, but the adjacent 3-cyclopropyl group introduces severe steric hindrance. This steric bulk retards the crucial transmetalation step, increasing the lifetime of the palladium intermediate and leaving it vulnerable to side reactions.

This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol to help you eliminate dechlorination and maximize your coupling yields.

Mechanistic Causality: Why Does Dechlorination Occur?

Dechlorination is not a random reaction failure; it is a highly predictable competing catalytic cycle. During a standard Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition into the C-Cl bond to form an Ar-Pd(II)-Cl intermediate.

If the subsequent transmetalation step is sluggish—often due to the steric clash from the 3-cyclopropyl group—the long-lived Ar-Pd(II)-Cl complex undergoes ligand exchange with a hydride source present in the reaction mixture (e.g., alkoxide bases, alcoholic solvents, or trace moisture). This forms an Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the dechlorinated byproduct, irreversibly consuming your starting material 1.

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Cl (Oxidative Addition) Pd0->OxAdd + Ar-Cl ArCl 4-Chloro-3-cyclopropyl- 1H-pyrazolo[4,3-c]pyridine ArCl->OxAdd TransMet Ar-Pd(II)-Ar' (Transmetalation) OxAdd->TransMet + Ar'-B(OH)2 (Fast with XPhos) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source (Slow Transmetalation) Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd0 Dechloro Dechlorinated Byproduct (Ar-H) Hydride->Dechloro Reductive Elimination Dechloro->Pd0

Pd-catalyzed coupling pathways: Desired transmetalation vs. undesired hydrodehalogenation.

Troubleshooting Guide & FAQs

Q1: I am observing >40% of the dechlorinated byproduct. My conditions are Pd(PPh₃)₄, NaOEt, and Ethanol at 80°C. What is the root cause? A1: The root cause is your choice of base and solvent. Alkoxide bases (like NaOEt) and primary/secondary alcohols (like Ethanol) act as potent hydride donors via β -hydride elimination 2. Because the 3-cyclopropyl group sterically hinders the incoming boronic acid, transmetalation is delayed. During this delay, the Ar-Pd(II)-Cl intermediate reacts with the ethoxide ion, forming a Pd-H species. Actionable Fix: Switch to an aprotic solvent (e.g., anhydrous 1,4-Dioxane or Toluene) and a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄ or Cs₂CO₃).

Q2: Does the free N-H on the pyrazole ring affect the coupling efficiency? A2: Yes, critically so. The 1H-pyrazole proton is acidic. Under basic cross-coupling conditions, it can be deprotonated to form an anionic pyrazolo-pyridine species 3. This dramatically increases the electron density of the heteroaromatic ring, which can stall the initial oxidative addition or coordinate to the palladium center, poisoning the catalyst. Actionable Fix: Implement a self-validating protection strategy. Protect the N-H with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group prior to coupling to lock the electronic state of the ring.

Q3: Which ligand system is optimal for overcoming the steric hindrance of the 3-cyclopropyl substituent? A3: Standard ligands like PPh₃ or dppf are insufficient for sterically demanding substrates. You must use bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos 4. Their electron richness accelerates oxidative addition, while their steric bulk promotes rapid reductive elimination, effectively outcompeting the background dechlorination pathway.

Quantitative Data: Impact of Reaction Parameters on Dechlorination

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of our optimized parameters.

SolventBaseLigandN-H StatusCoupled Product (%)Dechlorinated Byproduct (%)
EthanolNaOEtPPh₃Unprotected15%65%
1,4-DioxaneK₂CO₃dppfUnprotected45%30%
TolueneK₃PO₄SPhosUnprotected60%15%
1,4-Dioxane K₃PO₄ XPhos THP-Protected 92% <2%

Note: Data synthesized from standard benchmark optimizations for sterically hindered heteroaryl chlorides.

Optimized Experimental Protocol: Dechlorination-Free Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the hydride sources, protecting the acidic N-H, and utilizing a highly active precatalyst, we force the reaction down the desired transmetalation pathway.

Materials Required:

  • 1-(Tetrahydro-2H-pyran-2-yl)-4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (Protected Substrate, 1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv)

  • XPhos Pd G2 Precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-Dioxane / HPLC-grade Water (10:1 ratio)

Step-by-Step Methodology:

  • Preparation of the Solid Reagents: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the THP-protected 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, the arylboronic acid, anhydrous K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen poisons Pd(0), and atmospheric moisture can act as an uncontrolled proton/hydride source, promoting dehalogenation.

  • Solvent Addition: Syringe in the anhydrous 1,4-Dioxane and degassed Water.

    • Causality: A trace amount of water is required to hydrolyze the boronic ester/acid to the highly reactive boronate species, which accelerates transmetalation. The 10:1 ratio provides enough water for activation without providing a bulk protic environment for dehalogenation.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm).

  • In-Process Validation: After 1 hour, sample 10 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. You should observe the mass of the coupled product. The absence of the [M-Cl+H] mass confirms that the hydrodehalogenation pathway has been successfully suppressed.

  • Workup and Isolation: Once complete (typically 2-4 hours), cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography. The THP group can subsequently be removed using standard acidic conditions (e.g., TFA/DCM or HCl/MeOH).

References
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

analytical reference standards for 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine

Comprehensive Analytical Qualification Guide for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine Reference Standards Introduction & Scientific Context 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1246350-02-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Qualification Guide for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine Reference Standards

Introduction & Scientific Context

4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1246350-02-6) is a highly specialized bicyclic heteroaromatic building block. It serves as a critical advanced intermediate in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are actively investigated for the treatment of neurodegenerative disorders[1].

Activating mutations in the LRRK2 gene (such as the G2019S mutation) are a primary genetic driver of Parkinson's disease. These mutations lead to the hyperphosphorylation of Rab GTPases (specifically Rab10 and Rab8A), triggering lysosomal stress, disruption of ciliogenesis, and subsequent neurotoxicity[2][3]. Inhibitors derived from this pyrazolopyridine intermediate selectively target the LRRK2 kinase domain, halting this pathogenic cascade. Because impurities in this intermediate can carry over into the final Active Pharmaceutical Ingredient (API), utilizing rigorously qualified analytical reference standards is non-negotiable for drug development professionals.

LRRK2_Pathway Mut LRRK2 Mutation (e.g., G2019S) Kinase Hyperactive LRRK2 Kinase Domain Mut->Kinase induces Rab Rab GTPases (Rab10, Rab8A) Kinase->Rab hyperphosphorylates Tox Neurotoxicity & Parkinson's Disease Rab->Tox lysosomal stress Inhibitor LRRK2 Inhibitor (Synthesized from 4-Chloro...pyridine) Inhibitor->Kinase blocks activity

LRRK2 signaling pathway and the intervention mechanism of pyrazolopyridine-derived inhibitors.

Comparative Analysis of Reference Standard Grades

When establishing an analytical control strategy, researchers must choose between different grades of reference materials. Relying on uncharacterized commercial building blocks often leads to out-of-specification (OOS) results during API release testing due to unaccounted water, residual solvents, or inorganic salts. The table below objectively compares the performance and reliability of three common sourcing strategies.

Specification / GradeHigh-Purity CRM (Recommended)In-House Synthesized StandardCommercial Building Block
Primary Use Case Quantitative API impurity trackingEarly-stage R&DGeneral synthesis
Purity Assignment Mass Balance (100% - all impurities)Area % (Uncorrected)Area % (Uncorrected)
Organic Purity (HPLC) ≥ 99.5%Variable (90–98%)~ 95–97%
Water Content (KF) Quantified & DeductedOften IgnoredNot Guaranteed
Residual Solvents Quantified (GC-HS) & DeductedAssumed negligibleNot Tested
Traceability ISO 17034 / NIST TraceableInternal documentation onlyNone
Regulatory Compliance Fully aligns with ICH Q2(R1)[4]Requires extensive validationNot suitable for GMP use

Self-Validating Analytical Protocols for Standard Qualification

To ensure absolute trustworthiness, the qualification of a 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine reference standard must follow a self-validating mass balance approach. The protocols below detail the causality behind the experimental choices required to accurately characterize this specific molecule.

Protocol A: Structural Elucidation via 1H-NMR

Causality & Experimental Design: Structural elucidation relies on 1H-NMR to confirm the intact cyclopropyl ring and the substitution pattern of the pyridine core. DMSO-d6 is selected as the solvent over CDCl3 because its strong hydrogen-bonding capability disrupts the intermolecular dimerization of the pyrazole N-H, yielding sharp, well-resolved resonances rather than broad, indistinguishable peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the reference standard in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal reference.

  • Acquisition: Acquire data on a 400 MHz NMR spectrometer at 298 K using 16 scans and a relaxation delay (D1) of 2 seconds.

  • Signal Verification: Verify against established structural benchmarks[1]:

    • Cyclopropyl Protons: Observe a multiplet at δ 0.92–1.12 ppm (4H, CH2) and a multiplet at δ 2.45–2.52 ppm (1H, CH).

    • Pyridine Core Protons: Observe two distinct doublets at δ 7.47 ppm (1H) and δ 8.09 ppm (1H). The coupling constant of J = 6.0 Hz is strictly characteristic of ortho-coupled pyridine protons, unambiguously confirming the regiochemistry of the 4-chloro substitution.

Protocol B: Organic Purity Profiling via HPLC-UV

Causality & Experimental Design: The pyrazolo[4,3-c]pyridine core contains multiple basic nitrogen atoms that readily interact with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, a high-pH mobile phase (pH 9.0) is employed to ensure the basic nitrogens remain unionized. Coupled with an ethylene-bridged hybrid (BEH) C18 column that resists alkaline degradation, this system guarantees symmetrical peak shapes and accurate integration of closely eluting structurally related impurities (such as the des-chloro analog).

Step-by-Step Methodology:

  • System Setup: Utilize a UHPLC system equipped with a Photodiode Array (PDA) detector set to 254 nm.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) maintained at 30°C.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 9.0 with dilute ammonia.

    • Buffer B: 100% Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes, followed by a 3-minute hold and 4-minute re-equilibration. Flow rate: 1.0 mL/min.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and 0.5% of a known synthetic impurity. The run is only valid if Resolution ( Rs​ ) ≥ 2.0, Tailing Factor ( Tf​ ) ≤ 1.5, and injection precision RSD ≤ 2.0%[4].

Workflow Visualization: The Mass Balance Approach

True purity cannot be determined by HPLC area percent alone. A Certified Reference Material (CRM) achieves its assigned purity value by subtracting all orthogonal impurity data (Water, Residual Solvents, and Inorganic Residues) from 100%.

Qualification_Workflow Start Raw Material (4-Chloro-3-cyclopropyl...) ID Identity Testing (1H-NMR, HRMS, IR) Start->ID Purity Purity Profiling (HPLC-UV, GC-FID) Start->Purity Residual Residuals & Water (KF, GC-HS, ROI) Start->Residual MassBal Mass Balance Calculation (100% - Impurities) ID->MassBal Purity->MassBal Residual->MassBal Cert Certified Reference Material (CRM) MassBal->Cert Validation per ICH Q2(R1)

Mass balance analytical workflow for certifying 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine.

Conclusion

The development of LRRK2 inhibitors requires absolute precision at every synthetic step. By utilizing a fully characterized, mass-balance-certified reference standard of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, drug development professionals can prevent downstream API failures, ensure regulatory compliance, and accelerate the delivery of critical neurodegenerative therapies to the clinic.

References

  • Title: US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK Source: Google Patents URL
  • Title: Leucine-Rich Repeat Kinase 2: Pathways to Parkinson's Disease Source: ResearchGate URL
  • Title: Endogenous LRRK2 and PINK1 function in a convergent neuroprotective ciliogenesis pathway in the brain Source: PNAS URL
  • Title: Q2(R1)

Sources

Safety & Regulatory Compliance

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